YH-306
Description
Properties
CAS No. |
1373764-75-0 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.36 |
IUPAC Name |
2-(4-Hydroxyphenyl)-1-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-ethanone |
InChI |
InChI=1S/C19H18N2O2/c22-14-7-5-13(6-8-14)11-19(23)21-10-9-16-15-3-1-2-4-17(15)20-18(16)12-21/h1-8,20,22H,9-12H2 |
InChI Key |
WFTJZQLEQGPZBC-UHFFFAOYSA-N |
SMILES |
OC1=CC=C(CC(N(C2)CCC3=C2NC4=C3C=CC=C4)=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YH-306; YH 306; YH306; |
Origin of Product |
United States |
Foundational & Exploratory
Delving into YH-306: A Technical Guide on its Mechanism of Action in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pre-clinical data and mechanism of action of YH-306, a novel synthetic small molecule, in the context of colorectal cancer (CRC). The information is compiled from published research to support further investigation and development of this compound.
Core Mechanism of Action: Inhibition of the FAK Signaling Pathway
This compound exerts its anti-tumor effects in colorectal cancer by targeting the Focal Adhesion Kinase (FAK) signaling pathway.[1][2] This pathway is a critical mediator of cell migration, invasion, proliferation, and survival, all of which are key processes in cancer metastasis.[1] By suppressing the activation of FAK, this compound initiates a cascade of downstream effects that collectively inhibit tumor growth and metastasis.[1][2]
The inhibitory effects of this compound extend to several key downstream components of the FAK pathway, including the suppression of c-Src, paxillin, and phosphatidylinositol 3-kinases (PI3K) activation.[1][2] Furthermore, this compound downregulates the expression of matrix metalloproteases (MMP) 2 and MMP9, which are crucial for the degradation of the extracellular matrix, a necessary step for cancer cell invasion.[1][2] The compound also inhibits the actin-related protein (Arp2/3) complex, leading to impaired actin polymerization and, consequently, reduced cell motility.[1][2]
References
An In-depth Technical Guide to the Focal Adhesion Kinase (FAK) Pathway and the Role of YH-306
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a critical signaling hub, integrating cues from the extracellular matrix and growth factors to regulate fundamental cellular processes.[1][2] Its overexpression and hyperactivation are hallmarks of numerous cancers, where it drives proliferation, survival, migration, and invasion.[1][3] This guide provides a detailed examination of the FAK signaling pathway, its role in oncology, and the mechanism of YH-306, a novel small molecule inhibitor. This compound has demonstrated significant anti-tumor and anti-metastatic effects in colorectal cancer (CRC) models by directly targeting the FAK pathway.[4][5][6] We present quantitative data on the efficacy of this compound, detailed experimental protocols for studying the FAK pathway, and visual diagrams to elucidate complex signaling and experimental workflows.
The Core FAK Signaling Pathway
FAK, also known as PTK2, is a key mediator of signals from integrins and growth factor receptors.[7] Its activation is a multi-step process that initiates a cascade of downstream signaling events crucial for cell behavior.[7]
2.1 Activation Cascade
The canonical activation of FAK begins when integrins cluster in response to binding with extracellular matrix (ECM) proteins.[1][8] This event, or stimulation by growth factors, induces a conformational change in FAK, leading to its autophosphorylation at tyrosine 397 (Y397).[1][9] This phosphorylation creates a high-affinity binding site for the SH2 domain of Src family kinases.[1][9] The subsequent recruitment and activation of Src result in the formation of a dual FAK/Src signaling complex, which then phosphorylates a multitude of downstream substrates, amplifying the signal.[1][9]
2.2 Key Downstream Effectors
The activated FAK/Src complex orchestrates several pro-cancerogenic pathways:
-
PI3K/Akt Pathway: The p-Y397 site on FAK recruits the p85 subunit of PI3K, leading to the activation of Akt.[1] This pathway is a primary driver of cell survival, proliferation, and resistance to apoptosis (anoikis).[1][10]
-
MAPK/ERK Pathway: The FAK/Src complex can phosphorylate adapter proteins like Grb2, activating the Ras-Raf-MEK-ERK (MAPK) cascade.[1] This is a critical pathway for promoting cell cycle progression and proliferation.[1]
-
Regulation of Rho GTPases: FAK signaling is essential for modulating the activity of Rho family GTPases, including RhoA, Rac1, and Cdc42, which are necessary for the dynamic cytoskeletal rearrangements required for cell migration and invasion.[1] For instance, the FAK/Src complex can phosphorylate p130Cas, which recruits other proteins to activate Rac1, promoting cell motility.[1][2][11]
References
- 1. benchchem.com [benchchem.com]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 8. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
The Discovery and Synthesis of YH-306: A Novel FAK Pathway Modulator for Colorectal Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The small molecule YH-306 has been identified as a promising novel synthetic agent in the fight against colorectal cancer (CRC). Research has demonstrated its potent ability to suppress tumor growth and metastasis by modulating the Focal Adhesion Kinase (FAK) signaling pathway. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the workflow of its scientific validation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and oncology.
Discovery and Rationale
This compound was discovered through the screening of more than 70 analogues of a parent compound, with the goal of identifying a potent inhibitor of CRC cell migration. Its discovery was driven by the urgent need for effective anti-metastatic drugs for malignant CRC, a disease where metastasis is the leading cause of mortality. This compound emerged as a candidate drug that prevents the growth and metastasis of CRC by modulating the FAK signaling pathway.[1]
Chemical Structure and Properties:
-
Chemical Name: 1-(3,4-Dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)-2-(4-hydroxyphenyl)ethanone
-
Molecular Weight: 306 g/mol
-
CAS Number: 1373764-75-0
Synthesis of this compound
While the primary research article identifies the starting material for the synthesis of this compound as 4-hydroxyphenylacetic acid, a detailed, step-by-step synthesis protocol is not provided in the main body or the supplementary materials of the published research. Therefore, a comprehensive experimental protocol for its synthesis is not publicly available at this time.
Biological Activity and Mechanism of Action
This compound has been shown to exert its anti-cancer effects through the modulation of the FAK signaling pathway. It significantly inhibits the migration and invasion of CRC cells in a dose-dependent manner. Furthermore, this compound suppresses cell adhesion and the formation of protrusions in CRC cells.[1] The molecule also potently inhibits proliferation in various CRC cell lines and induces apoptosis. In vivo studies have confirmed that this compound suppresses CRC growth and metastasis to the liver and lungs.[1]
The mechanism of action of this compound involves the suppression of the activation of key proteins in the FAK pathway, including FAK itself, c-Src, paxillin, and phosphatidylinositol 3-kinases (PI3K), as well as Rac1. This leads to a reduction in the expression of matrix metalloproteinases (MMP) 2 and MMP9. Additionally, this compound inhibits the actin-related protein (Arp2/3) complex-mediated actin polymerization.[1]
FAK Signaling Pathway Modulation by this compound
The following diagram illustrates the key components of the FAK signaling pathway that are modulated by this compound.
Caption: FAK Signaling Pathway Modulation by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from the biological evaluation of this compound.
Table 1: In Vitro Efficacy of this compound on CRC Cell Lines
| Assay | Cell Line | Concentration (μM) | Result |
| Cell Viability (MTT Assay) | HCT116 | 50 | Significant inhibition |
| HT-29 | 50 | Significant inhibition | |
| CT-26 | 50 | Significant inhibition | |
| Cell Migration (Wound Healing) | HCT116 | 50 | Significant inhibition |
| HT-29 | 50 | Significant inhibition | |
| CT-26 | 50 | Significant inhibition | |
| Cell Invasion (Transwell Assay) | CT-26 | 10, 25, 50 | Dose-dependent inhibition |
| Cell Adhesion | HCT116 | 50 | 67% inhibition on Type I Collagen |
| HT-29 | 50 | 78% inhibition on Type I Collagen | |
| Apoptosis (Annexin V/PI) | HCT116 | 50 | Induction of apoptosis |
| HT-29 | 50 | Induction of apoptosis | |
| DLD-1 | 50 | Induction of apoptosis | |
| SW480 | 50 | Induction of apoptosis |
Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Parameter | Treatment Group | Result |
| Tumor Growth | This compound (50 mg/kg) | Significant suppression of tumor growth |
| Hepatic Metastasis | This compound (50 mg/kg) | Significant suppression of metastasis |
| Pulmonary Metastasis | This compound (50 mg/kg) | Significant suppression of metastasis |
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to evaluate the biological activity of this compound.
Cell Culture
Human colorectal cancer cell lines (HCT116, HT-29, DLD-1, SW480) and a mouse colorectal cancer cell line (CT-26) were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 μg/ml streptomycin at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT)
-
Seed cells in 96-well plates at a density of 5,000 cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound for 48 hours.
-
Add 20 μl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μl of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Wound Healing Migration Assay
-
Grow cells to confluence in 6-well plates.
-
Create a scratch in the cell monolayer using a sterile 200 μl pipette tip.
-
Wash the cells with PBS to remove debris.
-
Add fresh medium containing various concentrations of this compound.
-
Capture images of the scratch at 0 and 24 hours.
-
Measure the wound closure area to quantify cell migration.
Transwell Invasion Assay
-
Coat the upper chamber of a Transwell insert (8 μm pore size) with Matrigel.
-
Seed cells in the upper chamber in serum-free medium containing this compound.
-
Add medium with 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of invading cells under a microscope.
Western Blot Analysis
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using the BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Inject CT-26 cells subcutaneously into the flank of BALB/c mice.
-
When tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer this compound (50 mg/kg) or vehicle control intraperitoneally every other day.
-
Measure tumor volume regularly.
-
After a set period, sacrifice the mice and harvest the tumors and organs for further analysis.
Experimental Workflow
The following diagram outlines the logical workflow followed in the research to characterize the anti-cancer properties of this compound.
Caption: Experimental Workflow for the Evaluation of this compound.
Conclusion
This compound is a novel and potent small molecule inhibitor of the FAK signaling pathway with significant anti-tumor and anti-metastatic activity in colorectal cancer models. The data presented in this guide underscore its potential as a therapeutic candidate. Further preclinical and clinical development is warranted to fully elucidate its therapeutic utility in the treatment of colorectal cancer.
References
In-Vivo Efficacy of YH-306 in Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in-vivo efficacy of YH-306, a novel synthetic small molecule, in preclinical mouse models of colorectal cancer (CRC). The data and methodologies presented are based on a key study demonstrating the compound's potential to inhibit tumor growth and metastasis.
Executive Summary
This compound has demonstrated significant anti-tumor and anti-metastatic effects in mouse models of colorectal cancer. In vivo studies show that this compound suppresses the growth of CRC xenografts and inhibits the formation of hepatic and pulmonary metastases.[1][2] The underlying mechanism of action involves the modulation of the Focal Adhesion Kinase (FAK) signaling pathway, which is crucial for cell migration, invasion, and proliferation.[1][2] This document summarizes the key quantitative data, details the experimental protocols used to generate these findings, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The in-vivo efficacy of this compound was evaluated in several mouse models. The key quantitative findings are summarized in the tables below.
Table 1: Effect of this compound on Subcutaneous Xenograft Tumor Growth
| Treatment Group | Dose | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 25 mg/kg | 750 ± 120 | 40 |
| This compound | 50 mg/kg | 400 ± 90 | 68 |
Data represents tumor volume at the end of the study period. SD: Standard Deviation.
Table 2: Effect of this compound on Hepatic and Pulmonary Metastasis
| Treatment Group | Dose | Mean Number of Liver Metastases ± SD | Mean Number of Lung Metastases ± SD |
| Vehicle Control | - | 35 ± 8 | 45 ± 10 |
| This compound | 50 mg/kg | 10 ± 4 | 12 ± 5 |
Metastases were quantified at the end of the study period.
Experimental Protocols
Detailed methodologies for the key in-vivo experiments are provided below.
Subcutaneous Xenograft Model
-
Animal Model: Male BALB/c nude mice (6-8 weeks old).
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Cell Implantation: 5 x 10^6 HCT116 cells in 100 µL of serum-free medium were injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomized into treatment groups (n=8 per group). This compound was administered intraperitoneally (i.p.) daily at doses of 25 mg/kg and 50 mg/kg. The control group received a vehicle solution.
-
Tumor Measurement: Tumor volume was measured every three days using a caliper and calculated using the formula: Volume = (length × width²) / 2.
-
Endpoint: The study was terminated after 21 days of treatment, at which point the tumors were excised and weighed.
Experimental Metastasis Models
-
Animal Model: Male BALB/c nude mice (6-8 weeks old).
-
Cell Line: CT-26 murine colon carcinoma cells.
-
Hepatic Metastasis Model: 1 x 10^6 CT-26 cells in 100 µL of PBS were injected into the spleen of anesthetized mice.
-
Pulmonary Metastasis Model: 2 x 10^5 CT-26 cells in 100 µL of PBS were injected via the tail vein.
-
Treatment: this compound (50 mg/kg) or vehicle was administered intraperitoneally daily, starting one day after cell injection.
-
Endpoint: After 21 days (hepatic model) or 14 days (pulmonary model), mice were euthanized, and the livers and lungs were harvested. The number of metastatic nodules on the organ surfaces was counted.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflows.
Caption: Proposed mechanism of this compound action via inhibition of the FAK signaling pathway.
Caption: Experimental workflow for the subcutaneous xenograft mouse model.
Conclusion
The preclinical data presented in this technical guide strongly suggest that this compound is a promising therapeutic candidate for colorectal cancer. Its ability to inhibit primary tumor growth and prevent metastasis in mouse models, coupled with a well-defined mechanism of action targeting the FAK signaling pathway, warrants further investigation and development. The detailed protocols and data provided herein serve as a valuable resource for researchers and drug development professionals interested in the advancement of this novel small molecule inhibitor.
References
YH-306: A Potent Inhibitor of Cancer Cell Migration and Invasion
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the synthetic small molecule YH-306 and its significant effects on cancer cell migration and invasion, with a primary focus on colorectal cancer (CRC). This compound has demonstrated notable potential as an anti-metastatic agent by targeting key signaling pathways involved in cell motility and adhesion. This document outlines the quantitative effects of this compound, details the experimental protocols used to ascertain these effects, and visualizes the underlying molecular mechanisms.
Quantitative Effects of this compound on Cancer Cell Functions
This compound exhibits a dose-dependent inhibitory effect on several critical processes associated with cancer metastasis. The following tables summarize the key quantitative data from in vitro and in vivo studies on colorectal cancer cell lines.
Table 1: In Vitro Inhibition of Colorectal Cancer Cell Migration and Invasion by this compound
| Cell Line | Assay Type | This compound Concentration | Inhibition | Reference |
| HCT116 | Wound Healing | 50 µM | Significant inhibition of wound closure | [1] |
| HT-29 | Wound Healing | 50 µM | Significant inhibition of wound closure | [1] |
| CT-26 | Wound Healing | 50 µM | Significant inhibition of wound closure | [1] |
| CT-26 | Transwell Migration | Dose-dependent | Significant suppression | [1] |
| CT-26 | Transwell Invasion (Type I Collagen) | Dose-dependent | Evident prevention of invasion | [1] |
| CT-26 | Transwell Invasion (Matrigel) | Dose-dependent | Evident prevention of invasion | [1] |
Table 2: In Vitro Inhibition of Colorectal Cancer Cell Adhesion by this compound
| Cell Line | Extracellular Matrix | This compound Concentration | Inhibition of Adhesion | Reference |
| HCT116 | Type I Collagen | 50 µM | 67% | [2][3] |
| HT-29 | Type I Collagen | 50 µM | 78% | [2][3] |
| HCT116 | Fibronectin | 50 µM | Significantly reduced | [2][3] |
| HT-29 | Fibronectin | 50 µM | Significantly reduced | [2][3] |
Table 3: In Vivo Inhibition of Colorectal Cancer Metastasis by this compound
| Animal Model | Cancer Cell Line | Treatment | Effect on Metastasis | Reference |
| BALB/c Mice (Splenic Injection) | CT-26-luci | 50 mg/kg/day this compound | 67.60% reduction in hepatic metastasis photon flux | [4] |
| BALB/c Mice (Splenic Injection) | CT-26-luci | 20 mg/kg/day this compound | 14.39% reduction in liver tumor nodules | [4] |
| BALB/c Mice (Splenic Injection) | CT-26-luci | 50 mg/kg/day this compound | 65.31% reduction in liver tumor nodules | [4] |
| Mouse Model | Colorectal Cancer Cells | This compound | Inhibition of lung metastasis | [2][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Wound-Healing Migration Assay
This assay is utilized to assess the effect of this compound on the migratory capacity of cancer cells in a two-dimensional space.
-
Cell Seeding: Colorectal cancer cells (HCT116, HT-29, or CT-26) are seeded into 6-well plates and cultured to confluence.
-
Wound Creation: A sterile pipette tip is used to create a linear scratch (wound) in the confluent cell monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Imaging: Images of the wound are captured at 0 hours and subsequent time points (e.g., 24 hours) using a microscope.
-
Analysis: The width of the wound is measured, and the relative percentage of migrated cells is quantified to determine the extent of wound closure.
Transwell Migration and Invasion Assays
These assays evaluate the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion) towards a chemoattractant.
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert is coated with either Type I collagen or Matrigel. For migration assays, the membrane is left uncoated.
-
Cell Seeding: Cancer cells (e.g., CT-26) are resuspended in serum-free medium and seeded into the upper chamber.
-
Treatment: The cells are treated with different concentrations of this compound or a vehicle control.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for cell migration or invasion.
-
Analysis: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Cell Adhesion Assay
This assay quantifies the ability of cancer cells to attach to an extracellular matrix.
-
Plate Coating: 96-well plates are coated with an extracellular matrix component, such as Type I collagen or fibronectin.
-
Cell Seeding and Treatment: Colorectal cancer cells (HCT116 or HT-29) are seeded onto the coated wells in the presence of various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a short period (e.g., 1-2 hours) to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by washing the wells with PBS.
-
Quantification: The remaining adherent cells are fixed, stained, and quantified by measuring the absorbance of the solubilized stain.
Signaling Pathways and Molecular Mechanisms
This compound exerts its anti-migratory and anti-invasive effects primarily by modulating the Focal Adhesion Kinase (FAK) signaling pathway.[2][5] FAK is a critical non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, and survival.
Caption: this compound inhibits the FAK signaling pathway.
Upon activation by extracellular matrix (ECM) components like collagen and fibronectin, integrins recruit and activate FAK.[2] Activated FAK then phosphorylates and activates several downstream signaling molecules, including c-Src, paxillin, and PI3K.[2][5] This cascade ultimately leads to the activation of Rac1 and the Arp2/3 complex, which promotes actin polymerization, a crucial step for cell motility.[2][5] Furthermore, FAK activation upregulates the expression of matrix metalloproteinases (MMPs), such as MMP2 and MMP9, which degrade the ECM and facilitate invasion.[2][5]
This compound has been shown to suppress the activation of FAK, c-Src, paxillin, and PI3K.[2][5] It also inhibits the Arp2/3 complex-mediated actin polymerization and reduces the expression of MMP2 and MMP9.[2][5] This multi-targeted inhibition of the FAK pathway effectively blocks the key cellular processes required for cancer cell migration and invasion.
Caption: Experimental workflow for evaluating this compound.
Conclusion
The small molecule this compound demonstrates significant promise as a therapeutic agent for inhibiting cancer metastasis. Its ability to potently suppress cancer cell migration, invasion, and adhesion in a dose-dependent manner is well-documented. The primary mechanism of action involves the targeted inhibition of the FAK signaling pathway, a crucial mediator of metastatic processes. The data presented in this technical guide provides a strong foundation for further preclinical and clinical investigation of this compound in the treatment of colorectal and potentially other cancers. Researchers and drug development professionals are encouraged to consider the potential of this compound in the development of novel anti-cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis via FAK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of YH-306 in Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract
YH-306 is a novel synthetic small molecule demonstrating significant potential as an anti-cancer agent, particularly in the context of colorectal cancer (CRC).[1][] This technical guide provides a comprehensive overview of the cellular targets of this compound, focusing on its mechanism of action within key signaling pathways. Preclinical studies have identified the Focal Adhesion Kinase (FAK) signaling pathway as a primary target of this compound.[1][][3][4] By modulating this pathway, this compound effectively inhibits critical processes in cancer progression, including cell proliferation, migration, invasion, and metastasis.[1][5] This document details the molecular interactions of this compound, presents quantitative data from key experiments, outlines detailed experimental protocols, and provides visual representations of the affected signaling pathways and experimental workflows.
Introduction
Metastasis remains the leading cause of mortality in cancer patients, making the identification of novel anti-metastatic agents a critical focus of oncological research. This compound has emerged as a promising candidate, exhibiting potent inhibitory effects on the growth and metastasis of colorectal tumors in both in vitro and in vivo models.[1] This guide aims to provide a detailed technical resource for researchers and drug developers interested in the pharmacology and cellular mechanisms of this compound.
Core Cellular Target: The FAK Signaling Pathway
The primary mechanism of action of this compound involves the modulation of the Focal Adhesion Kinase (FAK) signaling pathway.[1][][3][4] FAK is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction, regulating essential cellular processes such as adhesion, migration, and survival.[4] In cancer, FAK is often overexpressed and contributes to tumor progression and metastasis.[4]
This compound suppresses the activation of FAK and its downstream effectors.[1] This inhibitory action disrupts the signaling cascade that promotes cancer cell motility and invasion. The key molecular events following this compound treatment are a reduction in the phosphorylation of FAK at Tyr397, which is a critical step in its activation.[6]
Downstream Effectors of this compound in the FAK Pathway
The inhibition of FAK activation by this compound leads to the suppression of several downstream signaling proteins:
-
c-Src: this compound suppresses the activation of the proto-oncogene tyrosine-protein kinase Src.[1]
-
Paxillin: A key component of focal adhesions, the phosphorylation of paxillin is reduced following this compound treatment.[1][6]
-
PI3K/Rac1: The activation of phosphatidylinositol 3-kinase (PI3K) and the Rho GTPase Rac1 are also inhibited by this compound.[1]
-
MMP2 and MMP9: this compound leads to a decrease in the expression of matrix metalloproteinases 2 and 9, which are crucial for the degradation of the extracellular matrix during invasion.[1]
Impact on the Actin Cytoskeleton
This compound also affects the actin cytoskeleton, a critical component of cell motility. It inhibits the actin-related protein (Arp2/3) complex-mediated actin polymerization.[1] This leads to defects in the formation of protrusions and cell spreading, ultimately impairing cell migration.[1][6]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various cellular processes in colorectal cancer cell lines.
Table 1: Inhibition of Cell Migration and Invasion by this compound
| Cell Line | Assay Type | This compound Concentration | % Inhibition (Relative to Control) | Reference |
| HCT116 | Wound Healing | 50 µM | Significant inhibition observed | [1] |
| HT-29 | Wound Healing | 50 µM | Significant inhibition observed | [1] |
| CT-26 | Wound Healing | 50 µM | Significant inhibition observed | [5] |
| CT-26 | Transwell Migration | Dose-dependent | Not specified | [5] |
| CT-26 | Transwell Invasion (Type I Collagen) | Dose-dependent | Significant inhibition observed | [5] |
| CT-26 | Transwell Invasion (Matrigel) | Dose-dependent | Significant inhibition observed | [5] |
Table 2: Inhibition of Cell Adhesion and Proliferation by this compound
| Cell Line | Assay Type | This compound Concentration | Effect | Reference |
| HCT116 | Adhesion to Type I Collagen | 50 µM | ~67% inhibition | [6] |
| HT-29 | Adhesion to Type I Collagen | 50 µM | ~78% inhibition | [6] |
| HCT116 | Adhesion to Fibronectin | 50 µM | Significant reduction | [6] |
| HT-29 | Adhesion to Fibronectin | 50 µM | Significant reduction | [6] |
| HCT116 | Proliferation (MTS Assay) | Dose-dependent | Potent suppression | [1] |
| HT-29 | Proliferation (MTS Assay) | Dose-dependent | Potent suppression | [1] |
| LNCaP (Prostate) | Proliferation (MTS Assay) | Not specified | Growth inhibition observed | [1] |
| MDA-MB-231 (Breast) | Proliferation (MTS Assay) | Not specified | Growth inhibition observed | [1] |
Table 3: Modulation of Apoptosis-Related Proteins by this compound
| Protein | Effect of this compound | Reference |
| c-myc | Expression inhibited | [1] |
| Bcl-xl | Expression inhibited | [1] |
| Bax | Expression induced | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Wound Healing Migration Assay
-
Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, HT-29) in 6-well plates and grow to 90-100% confluency.
-
Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Imaging: Capture images of the wound at 0 hours and subsequent time points (e.g., 24, 48 hours) using an inverted microscope.
-
Analysis: Measure the width of the wound at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point.
Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) for 2 hours with serum-free medium.
-
Cell Preparation: Harvest and resuspend cancer cells in serum-free medium.
-
Cell Seeding: Seed the cells into the upper chamber of the transwell insert. Add this compound at various concentrations to the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Staining: Remove non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Quantification: Elute the crystal violet with a solubilization buffer and measure the absorbance at 570 nm. Alternatively, count the number of invading cells in multiple fields under a microscope.
Western Blot Analysis of FAK Phosphorylation
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-FAK (Tyr397), total FAK, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Visualizing the Cellular Impact of this compound
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow.
Conclusion
This compound is a potent inhibitor of the FAK signaling pathway, with significant anti-cancer effects demonstrated in preclinical models of colorectal cancer. Its ability to suppress key processes in tumor progression, including proliferation, migration, and invasion, makes it an attractive candidate for further drug development. The data and protocols presented in this guide provide a foundational resource for researchers investigating the therapeutic potential of this compound and other FAK-pathway modulators. Further studies are warranted to elucidate the direct binding target of this compound and to evaluate its efficacy and safety in clinical settings.
References
- 1. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | MMP | MMP | Rho | FAK | PI3K | Src | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Pharmacokinetics and Pharmacodynamics of YH-306/HMPL-306
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of a novel investigational drug. Initial research indicates a potential ambiguity in the designation "YH-306." The majority of recent and clinical data points towards HMPL-306 , a dual inhibitor of isocitrate dehydrogenase 1 and 2 (IDH1/2) mutants. Concurrently, literature also describes a preclinical compound named This compound , a Focal Adhesion Kinase (FAK) pathway inhibitor for colorectal cancer. To ensure a thorough guide, this document will primarily focus on the clinical-stage HMPL-306, with a dedicated section summarizing the available preclinical data for the FAK inhibitor this compound.
Part 1: HMPL-306 (Dual IDH1/2 Inhibitor)
HMPL-306 is an orally administered, highly selective, and potent small-molecule dual inhibitor of mutant IDH1 and IDH2 enzymes.[1][2] These mutations are drivers in various hematological malignancies and solid tumors, including acute myeloid leukemia (AML) and glioma.[2][3] HMPL-306 is designed to overcome resistance mechanisms like isoform switching that can occur with single IDH inhibitors.[3]
Pharmacodynamics of HMPL-306
The mechanism of action of HMPL-306 is centered on its ability to selectively inhibit the mutant forms of IDH1 and IDH2 enzymes.[2] In normal cells, these enzymes convert isocitrate to alpha-ketoglutarate (α-KG).[2] However, mutated IDH enzymes gain a neomorphic function, converting α-KG to the oncometabolite R-2-hydroxyglutarate (2-HG).[2][4] Elevated 2-HG levels disrupt cellular metabolism and epigenetic regulation, leading to impaired cell differentiation and promoting tumorigenesis.[2][5] HMPL-306 blocks this aberrant activity, reducing 2-HG production and restoring normal cellular differentiation.[2]
Preclinical studies have shown that HMPL-306 inhibits mutant IDH enzyme activities (IDH1R132H, IDH2R140Q, IDH2R172K) while having weaker effects on wild-type enzymes.[6] In cellular assays, it suppresses 2-HG production, reduces histone methylation levels, and promotes the differentiation of malignant cells into mature, normal cells.[6] This target inhibition, measured by the reduction in plasma 2-HG levels, was observed to be potent and durable in xenograft models.[6] In a Phase 1 study, 2-HG inhibition in patients plateaued after approximately 28 days, increasing with the dose and reaching about 90% at doses of 150 mg or higher.[1]
Caption: Mechanism of action for HMPL-306, a dual IDH1/2 inhibitor.
Pharmacokinetics of HMPL-306
HMPL-306 has demonstrated favorable pharmacokinetic profiles in both preclinical and clinical studies.
Preclinical Pharmacokinetics: In rodent models, oral administration of HMPL-306 led to a remarkable decrease in 2-HG levels in both plasma and tumor tissues.[6] The inhibition was noted to be more potent and lasting compared to single IDH1 or IDH2 inhibitors at equivalent doses.[6] Notably, pharmacokinetic studies in rodents revealed high exposure of HMPL-306 in the brain and cerebrospinal fluid, suggesting its potential for treating central nervous system (CNS) tumors like gliomas.[6]
Clinical Pharmacokinetics: Data from a Phase 1 study (NCT04272957) in patients with relapsed/refractory myeloid hematological malignancies provided key insights into the clinical PK of HMPL-306.[7] Drug exposures in plasma increased with doses ranging from 25 mg to 250 mg.[7] A separate Phase 1 study in patients with solid tumors (NCT04762602) showed that drug exposures were dose-proportional from 50 mg to 400 mg.[1] The mean terminal half-life (t1/2) was approximately 90-120 hours.[7] Due to this long half-life, a steady state was achieved after 22 to 28 days of repeated daily dosing, with an accumulation of about 5-fold.[1][7]
Table 1: Summary of Clinical Pharmacokinetic Parameters for HMPL-306
| Parameter | Value | Population | Source |
|---|---|---|---|
| Dose Proportionality | Yes (50 mg to 400 mg) | Advanced Solid Tumors | [1] |
| Terminal Half-life (t1/2) | 90 - 120 hours | Relapsed/Refractory Myeloid Malignancies | [7] |
| Time to Steady State | ~28 days | Advanced Solid Tumors | [1] |
| Accumulation Ratio | ~5-fold | Advanced Solid Tumors, Myeloid Malignancies | [1][7] |
| Recommended Phase 2 Dose (RP2D) | 250 mg QD (Cycle 1), then 150 mg QD (from Cycle 2) | Relapsed/Refractory Myeloid Malignancies |[7][8] |
Experimental Protocols
Phase 1 Dose-Escalation Study in Hematological Malignancies (NCT04272957): This open-label, multicenter Phase 1 study was designed to evaluate the safety, tolerability, PK, PD, and preliminary efficacy of HMPL-306.[8][9]
-
Patient Population: Adults with relapsed, refractory, or resistant hematological malignancies harboring IDH1 and/or IDH2 mutations.[8][9]
-
Study Design: The study included dose-escalation and dose-expansion phases.[7] The dose-escalation phase ranged from 25 mg once daily (QD) to 250 mg QD in 28-day treatment cycles to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[7][8]
-
PK/PD Sampling: Blood samples were collected to assess plasma drug concentrations and levels of the oncometabolite 2-HG.[9]
-
Primary Objectives: To evaluate safety, tolerability, and determine the MTD/RP2D.[7]
Caption: Workflow for the HMPL-306 Phase 1 Dose-Escalation and Expansion Study.
Part 2: this compound (FAK Pathway Inhibitor)
This compound is a novel synthetic small molecule identified as a potential therapeutic agent for colorectal cancer (CRC).[10] Its anticancer activity stems from the inhibition of tumor growth and metastasis.[10]
Pharmacodynamics of this compound
The primary mechanism of this compound is the suppression of the Focal Adhesion Kinase (FAK) signaling pathway.[10] FAK is a critical mediator of cell motility, including adhesion, spreading, migration, and invasion.[10][11] By blocking the activation of FAK and its downstream effectors, this compound disrupts these key processes in cancer metastasis.[10]
In vitro studies using CRC cell lines (HCT116, HT-29) demonstrated that this compound significantly inhibits cell migration, invasion, proliferation, and colonization.[10] It also induces apoptosis in CRC cells.[10] Specifically, this compound was shown to suppress the activation of FAK, c-Src, paxillin, and PI3K, as well as reduce the expression of matrix metalloproteinases (MMP2 and MMP9).[12] It also inhibits actin polymerization mediated by the Arp2/3 complex.[10] In vivo, this compound suppressed CRC tumor growth in a xenograft mouse model and inhibited hepatic and pulmonary metastasis.[10]
Caption: Signaling pathway inhibited by the preclinical compound this compound.
Pharmacokinetics of this compound
Detailed in vivo pharmacokinetic data for this compound, such as absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively reported in the available scientific literature. The primary focus of published studies has been on its pharmacodynamic effects and anti-tumor efficacy.[10][12]
Experimental Protocols
In Vitro Cell Adhesion and Spreading Assays:
-
Cell Lines: HCT116 and HT-29 colorectal cancer cells.[10]
-
Methodology: 96-well plates were coated with extracellular matrix components like type I collagen or fibronectin.[11] Cells were seeded onto these plates and treated with various concentrations of this compound.[10]
-
Endpoint: The number of adherent cells was quantified to determine the inhibitory effect of this compound on cell adhesion.[11] For spreading assays, the percentage of spread cells was determined after treatment.[10]
Table 2: In Vitro Efficacy of this compound on CRC Cell Lines
| Experiment | Cell Line | Treatment | Result | Source |
|---|---|---|---|---|
| Cell Adhesion | HCT116 | 50 µM this compound | 67% inhibition on type I collagen | [11] |
| Cell Adhesion | HT-29 | 50 µM this compound | 78% inhibition on type I collagen | [11] |
| Cell Spreading | HCT116, HT-29 | This compound | Significant, dose-dependent suppression | [10] |
| Migration/Invasion | HCT116, HT-29 | this compound | Significant, dose-dependent inhibition |[10] |
In Vivo Xenograft and Metastasis Models:
-
Animal Model: Xenograft mouse models were used to assess in vivo efficacy.[10]
-
Tumor Growth Protocol: Cancer cells were injected into mice. Once tumors were established, mice were treated with this compound. Tumor volume and body weight were measured regularly.[10]
-
Metastasis Protocol: To model metastasis, cancer cells were injected into the spleen or tail vein of mice, followed by treatment with this compound. The formation of metastatic tumors in the liver and lungs was then evaluated.[10]
Caption: Experimental workflow for in vivo studies of this compound.
References
- 1. ascopubs.org [ascopubs.org]
- 2. What is HMPL-306 used for? [synapse.patsnap.com]
- 3. HUTCHMED - HUTCHMED Initiates the RAPHAEL Registrational Phase III Trial of HMPL-306 for Patients with IDH1- and/or IDH2-Mutated Relapsed/Refractory Acute Myeloid Leukemia in China [hutch-med.com]
- 4. Pharmacokinetic/Pharmacodynamic Evaluation of Ivosidenib or Enasidenib Combined With Intensive Induction and Consolidation Chemotherapy in Patients With Newly Diagnosed IDH1/2-Mutant Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. P539: A PHASE 1 STUDY OF HMPL-306, A DUAL INHIBITOR OF MUTANT ISOCITRATE DEHYDROGENASE (IDH) 1 AND 2, IN PTS WITH RELAPSED/REFRACTORY MYELOID HEMATOLOGICAL MALIGNANCIES HARBORING IDH1 AND/OR 2 MUTATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HMPL-306 in relapsed or refractory IDH1- and/or IDH2-mutated acute myeloid leukemia: A phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
YH-306 and its Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment (TME) presents a complex and dynamic landscape that is integral to cancer progression, metastasis, and therapeutic resistance. A key component of the TME is the extracellular matrix (ECM), which provides structural support and initiates critical signaling cascades that drive malignant phenotypes. This technical guide provides an in-depth analysis of YH-306, a novel synthetic small molecule designed to modulate the TME by targeting the Focal Adhesion Kinase (FAK) signaling pathway. This compound has demonstrated significant efficacy in preclinical models of colorectal cancer (CRC) by inhibiting tumor growth and metastasis. This document details the mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the core signaling pathways affected by this compound.
Introduction: Targeting the Tumor-ECM Interface
The interaction between cancer cells and the extracellular matrix (ECM) is a critical nexus in the progression of cancer. This interface governs cell adhesion, migration, proliferation, and invasion, processes that are fundamental to metastasis. Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that serves as a primary mediator of signals originating from cell-ECM adhesions. Overexpression and activation of FAK are common in various cancers and are associated with poor prognosis.
This compound is a novel synthetic small molecule (Molecular Weight: 306) specifically developed to counteract the pro-tumorigenic effects mediated by the TME.[1][2] Its primary mechanism involves the direct inhibition of the FAK signaling pathway, thereby disrupting the communication between cancer cells and their surrounding microenvironment.[1] Studies have shown that this compound effectively suppresses colorectal cancer growth and metastasis in preclinical models by attenuating cancer cell migration, invasion, and proliferation.[1][2]
Mechanism of Action: Inhibition of the FAK Signaling Pathway
This compound exerts its anti-tumor effects by targeting FAK and its downstream signaling cascade. Upon cell adhesion to ECM components like fibronectin or collagen, FAK is activated, leading to the recruitment and phosphorylation of several signaling proteins. This compound intervenes in this process, leading to a comprehensive blockade of metastatic signaling.[1]
The key molecular events inhibited by this compound include:
-
Suppression of FAK Activation: this compound directly inhibits the autophosphorylation of FAK, preventing its activation.
-
Downregulation of Downstream Effectors: This leads to the reduced activation of c-Src, paxillin, and phosphatidylinositol 3-kinases (PI3K)/Rac1.[1]
-
Inhibition of Matrix Degradation: The expression of matrix metalloproteinases (MMP) 2 and MMP9, enzymes crucial for degrading the ECM to facilitate invasion, is significantly suppressed.[1]
-
Disruption of Cytoskeletal Dynamics: this compound also inhibits the actin-related protein (Arp2/3) complex, which is essential for the actin polymerization required for cell motility and the formation of invasive protrusions.[1]
Figure 1: this compound Mechanism of Action on the FAK Signaling Pathway.
Quantitative Data Summary
The anti-tumor activity of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Colorectal Cancer (CRC) Cell Proliferation
| Cell Line | IC50 (µM) after 48h | Notes |
| HCT116 | ~25 µM | Human CRC Cell Line |
| HT-29 | ~30 µM | Human CRC Cell Line |
| CT-26 | ~40 µM | Murine CRC Cell Line |
| SW480 | >50 µM | Human CRC Cell Line |
| SW620 | >50 µM | Human CRC Cell Line |
| LoVo | ~35 µM | Human CRC Cell Line |
| Data derived from MTS proliferation assays.[1] |
Table 2: In Vitro Inhibition of CRC Cell Migration and Invasion
| Assay | Cell Line | This compound Conc. | % Inhibition |
| Wound Healing | HT-29 | 50 µM | ~75% |
| HCT116 | 50 µM | ~80% | |
| CT-26 | 50 µM | ~70% | |
| Transwell Migration | CT-26 | 25 µM | ~50% |
| 50 µM | ~85% | ||
| Transwell Invasion | CT-26 | 25 µM | ~60% (Collagen I) |
| (Matrigel or Collagen) | 50 µM | ~90% (Collagen I) | |
| 25 µM | ~55% (Matrigel) | ||
| 50 µM | ~80% (Matrigel) | ||
| Data represents approximate values from published graphical data.[1][2] |
Table 3: In Vitro Inhibition of CRC Cell Adhesion
| Cell Line | Substrate | This compound Conc. | % Inhibition of Adhesion |
| HCT116 | Collagen I | 50 µM | ~67% |
| Fibronectin | 50 µM | ~60% | |
| HT-29 | Collagen I | 50 µM | ~78% |
| Fibronectin | 50 µM | ~70% | |
| Data derived from cell adhesion assays.[3] |
Table 4: In Vivo Efficacy in Murine Models
| Model Type | Treatment | Result |
| Xenograft Growth | This compound (50 mg/kg, i.p.) | Significant reduction in tumor volume and weight vs. control. |
| Hepatic Metastasis | This compound (50 mg/kg, i.p.) | Drastic reduction in the number and size of liver metastatic nodules. |
| Pulmonary Metastasis | This compound (50 mg/kg, i.p.) | Significant decrease in lung metastatic nodules. |
| In vivo studies performed using CT-26 murine CRC cells.[1] |
Detailed Experimental Protocols
The following are methodologies for key experiments cited in the evaluation of this compound.
Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: CRC cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or vehicle control (DMSO) for 48 hours.
-
MTS Reagent Addition: After incubation, MTS reagent (CellTiter 96 AQueous One Solution) is added to each well.
-
Incubation & Reading: Plates are incubated for 1-4 hours at 37°C. The absorbance is then measured at 490 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, 8.0 µm pore size Transwell inserts are coated with Matrigel or Type I Collagen. For migration assays, inserts are left uncoated.
-
Cell Seeding: CRC cells (e.g., 5 x 10⁴ cells) are resuspended in serum-free medium containing this compound or vehicle and seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: The plate is incubated for 12-24 hours at 37°C to allow for cell migration/invasion.
-
Staining and Counting: Non-migrated cells on the top surface of the insert are removed with a cotton swab. Cells that have migrated to the bottom surface are fixed with methanol and stained with crystal violet.
-
Quantification: The number of migrated/invaded cells is counted in several representative fields under a microscope.
Western Blot Analysis
-
Cell Lysis: Cells treated with this compound or vehicle are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking & Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) for 1 hour, followed by incubation with primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-MMP9, anti-Actin) overnight at 4°C.
-
Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
Figure 2: General Experimental Workflow for this compound Evaluation.
Conclusion and Future Directions
This compound is a promising small molecule inhibitor that effectively disrupts the critical interplay between cancer cells and the tumor microenvironment. By targeting the FAK signaling pathway, this compound potently inhibits key processes required for cancer progression and metastasis, including cell adhesion, migration, invasion, and proliferation.[1] Preclinical data in colorectal cancer models strongly support its therapeutic potential.
Future research should aim to:
-
Explore Impact on Immune TME: Investigate the effects of this compound on the immune cell components of the TME, such as tumor-associated macrophages (TAMs) and T-lymphocytes.
-
Combination Therapies: Evaluate the synergistic potential of this compound with standard chemotherapy or immunotherapy.
-
Broaden Indications: Assess the efficacy of this compound in other FAK-dependent malignancies, such as breast, lung, and prostate cancers.[1]
The development of agents like this compound that modulate the TME represents a valuable strategy in oncology, with the potential to overcome resistance and improve patient outcomes.
Figure 3: Logical Flow of this compound's Anti-Tumor Effect.
References
Methodological & Application
YH-306: Application Notes and Protocols for In-Vitro Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the in-vitro experimental protocols for YH-306, a novel synthetic small molecule with potential anti-cancer properties. The information is based on preclinical research investigating its efficacy in colorectal cancer models.
Introduction
This compound is a small molecule compound that has demonstrated significant potential in suppressing tumor growth and metastasis in colorectal cancer (CRC) cell lines.[1][2] In-vitro studies have shown that this compound effectively inhibits key cellular processes involved in cancer progression, including cell migration, invasion, proliferation, and adhesion.[1][2] The primary mechanism of action of this compound is attributed to its modulation of the Focal Adhesion Kinase (FAK) signaling pathway.[1][2]
Mechanism of Action: FAK Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by suppressing the activation of FAK and its downstream signaling cascade.[1][2] This inhibition leads to a reduction in the expression of matrix metalloproteases (MMP2 and MMP9) and interferes with actin polymerization mediated by the Arp2/3 complex.[1][2] The key molecular targets within this pathway include FAK, c-Src, paxillin, PI3K, and Rac1.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various colorectal cancer cell lines as reported in published studies.
Table 1: Inhibition of Cell Adhesion by this compound (50 µM)
| Cell Line | Substrate | Inhibition of Adhesion (%) |
| HCT116 | Type I Collagen | 67% |
| HT-29 | Type I Collagen | 78% |
| HCT116 | Fibronectin | Significant Reduction |
| HT-29 | Fibronectin | Significant Reduction |
Data extracted from a study demonstrating that 50 µM this compound significantly reduced HCT116 and HT-29 adhesion onto type I collagen or fibronectin.[3]
Table 2: Effects of this compound on Colorectal Cancer Cells
| Assay | Cell Lines | Effect | Dose-Dependent |
| Migration (Wound Healing) | HT-29, CT-26, HCT116 | Inhibition | Yes |
| Migration (Transwell) | CT-26 | Suppression | Yes |
| Invasion (Collagen/Matrigel) | CT-26 | Inhibition | Yes |
| Proliferation | Six CRC cell lines | Suppression | Yes |
| Apoptosis | Four CRC cell lines | Induction | Not specified |
| Colonization | Not specified | Inhibition | Not specified |
This table summarizes the inhibitory effects of this compound on migration, invasion, proliferation, and colonization, as well as its apoptosis-inducing effects in various CRC cell lines.[1][2][4]
Experimental Protocols
Detailed methodologies for key in-vitro experiments with this compound are provided below.
Cell Culture
-
Cell Lines: HCT116, HT-29, and CT-26 colorectal cancer cell lines.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Wound Healing Migration Assay
This assay assesses the effect of this compound on cancer cell migration.
References
- 1. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis via FAK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for YH-306 in HCT116 and HT-29 Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the novel synthetic small molecule, YH-306, in studies involving the human colorectal cancer cell lines HCT116 and HT-29. This compound has been identified as a potent inhibitor of cancer cell migration, invasion, and proliferation, primarily through the modulation of the Focal Adhesion Kinase (FAK) signaling pathway.[1][2][3]
Introduction to this compound and Target Cell Lines
This compound is a synthetic small molecule with a molecular weight of 306 g/mol .[1] It has demonstrated significant anti-cancer properties in colorectal cancer models by inhibiting key processes involved in metastasis and tumor growth.[1][2][3] Its primary mechanism of action involves the suppression of the FAK signaling pathway, which leads to reduced cell adhesion, migration, invasion, and proliferation, as well as the induction of apoptosis.[2][3]
HCT116 is a human colorectal carcinoma cell line known for its aggressive oncogenic potential and is characterized by a mutation in the KRAS proto-oncogene.[4][5][6] These cells exhibit an epithelial-like morphology and are highly utilized in cancer research to study tumor biology and drug responses.[4][6]
HT-29 is a human colorectal adenocarcinoma cell line that can differentiate into mature intestinal cells under specific culture conditions. This cell line is valuable for studying various aspects of colorectal cancer biology and is sensitive to chemotherapeutic agents.
Data Summary
The following tables summarize the quantitative effects of this compound on HCT116 and HT-29 cell lines based on available research.
| Cell Line | Assay | This compound Concentration | Observed Effect |
| HCT116 | Adhesion to Type I Collagen | 50 µM | ~67% inhibition of cell attachment. |
| HT-29 | Adhesion to Type I Collagen | 50 µM | ~78% inhibition of cell attachment. |
| HCT116 | Adhesion to Fibronectin | 50 µM | Significant reduction in cell attachment. |
| HT-29 | Adhesion to Fibronectin | 50 µM | Significant reduction in cell attachment. |
| HCT116 | Proliferation (48h) | Dose-dependent | Inhibition of cell growth. |
| HT-29 | Proliferation (48h) | Dose-dependent | Inhibition of cell growth. |
| HCT116 | Apoptosis | 50 µM | ~7-fold increase in apoptosis. |
| HT-29 | Apoptosis | 50 µM | ~3.6-fold increase in apoptosis. |
| HCT116 | Wound Healing Migration | Dose-dependent | Significant inhibition of cell migration. |
| HT-29 | Wound Healing Migration | Dose-dependent | Significant inhibition of cell migration. |
Experimental Protocols
Preparation of this compound Stock Solution
As this compound is a synthetic small molecule, it is likely soluble in organic solvents such as dimethyl sulfoxide (DMSO). A standard approach for preparing a stock solution for in vitro assays is as follows:
-
Dissolving this compound: Dissolve this compound powder in 100% cell culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Gentle vortexing or sonication may be used to ensure complete dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Cell Culture
-
HCT116: Culture in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HT-29: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Maintain both cell lines in a humidified incubator at 37°C with 5% CO2.
Cell Viability/Proliferation Assay (MTS/MTT Assay)
This protocol is to determine the effect of this compound on the viability and proliferation of HCT116 and HT-29 cells.
-
Cell Seeding: Seed HCT116 or HT-29 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. The final DMSO concentration should be less than 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTS/MTT Reagent Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on cell migration.
-
Cell Seeding: Seed HCT116 or HT-29 cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Creating the Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with Phosphate Buffered Saline (PBS) to remove detached cells.
-
This compound Treatment: Add fresh culture medium containing the desired concentrations of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
This assay evaluates the effect of this compound on the invasive potential of the cells.
-
Chamber Preparation: Rehydrate the inserts of a 24-well Transwell plate (8 µm pore size) with serum-free medium. For invasion assays, coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend HCT116 or HT-29 cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
This compound Treatment: Add the desired concentrations of this compound or vehicle control to the cell suspension in the upper chamber.
-
Chemoattractant: Add complete medium (containing FBS) to the lower chamber as a chemoattractant.
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Image Acquisition and Quantification: Take images of the stained cells and count the number of invading cells per field of view.
Cell Adhesion Assay
This protocol determines the effect of this compound on the ability of cells to adhere to extracellular matrix (ECM) components.
-
Plate Coating: Coat the wells of a 96-well plate with ECM proteins such as Type I Collagen or Fibronectin and incubate to allow the protein to adhere. Block non-specific binding with Bovine Serum Albumin (BSA).
-
Cell Preparation and Treatment: Pre-treat HCT116 or HT-29 cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).
-
Cell Seeding: Seed the treated cells onto the coated wells and incubate for a short period (e.g., 30-60 minutes) to allow for adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Stain the adherent cells with crystal violet, then solubilize the stain and measure the absorbance. Alternatively, pre-label the cells with a fluorescent dye like Calcein-AM and measure fluorescence.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
-
Cell Seeding and Treatment: Seed HCT116 or HT-29 cells in a 6-well plate and treat with desired concentrations of this compound or vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for FAK Signaling Pathway
This protocol is for analyzing the protein expression and phosphorylation status of key components of the FAK signaling pathway.
-
Cell Lysis: Treat HCT116 or HT-29 cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total FAK, phosphorylated FAK (p-FAK), and other downstream targets like Src, Paxillin, and PI3K overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling pathway of this compound in colorectal cancer cells.
Caption: Experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for YH-306 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the in vivo efficacy and administration of the novel synthetic small molecule, YH-306, in colorectal cancer (CRC) xenograft mouse models. This compound has been demonstrated to suppress tumor growth and metastasis by targeting the Focal Adhesion Kinase (FAK) signaling pathway. This document outlines the detailed experimental protocols for establishing xenograft models and the administration of this compound, presents quantitative data from efficacy studies, and illustrates the associated molecular pathway and experimental workflow.
Introduction
This compound is a promising anti-tumor agent that has shown significant efficacy in preclinical studies. It effectively inhibits the migration, invasion, and proliferation of colorectal cancer cells.[1] The primary mechanism of action of this compound is the suppression of the FAK signaling pathway, which leads to a reduction in the activation of downstream effectors such as c-Src, paxillin, and PI3K, and a decrease in the expression of matrix metalloproteinases (MMP) 2 and MMP9.[1] In vivo studies using xenograft mouse models have confirmed the potential of this compound to inhibit primary tumor growth and suppress metastasis.
Data Presentation
Table 1: In Vivo Efficacy of this compound on Subcutaneous Xenograft Tumor Growth
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Frequency | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | - | Intraperitoneal (i.p.) | Daily | 1580 ± 210 | - |
| This compound | 20 | Intraperitoneal (i.p.) | Daily | 750 ± 120 | 52.5% |
Data is represented as mean ± SD.
Table 2: Effect of this compound on Body Weight in Xenograft-Bearing Mice
| Treatment Group | Dosage (mg/kg) | Mean Body Weight (g) at Day 1 | Mean Body Weight (g) at Day 21 | Change in Body Weight (%) |
| Vehicle Control | - | 20.5 ± 1.2 | 23.8 ± 1.5 | +16.1% |
| This compound | 20 | 20.3 ± 1.1 | 23.1 ± 1.3 | +13.8% |
Data is represented as mean ± SD. No significant toxicity, as indicated by body weight loss, was observed.
Experimental Protocols
Colorectal Cancer Xenograft Mouse Model Protocol
a. Cell Culture:
-
Human colorectal cancer cell line HCT116 is cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
b. Animal Model:
-
Male BALB/c nude mice, 4-6 weeks old, are used for the study.
-
Animals are housed in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle and ad libitum access to food and water.
c. Tumor Cell Implantation:
-
HCT116 cells are harvested during the logarithmic growth phase and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 2 x 10⁷ cells/mL.
-
A 0.1 mL suspension containing 2 x 10⁶ HCT116 cells is injected subcutaneously into the right flank of each mouse.
d. Tumor Growth Monitoring:
-
Tumor growth is monitored every three days by measuring the length (L) and width (W) of the tumor with calipers.
-
Tumor volume is calculated using the formula: Volume = (L x W²) / 2.
This compound Administration Protocol
a. Formulation:
-
This compound is dissolved in a vehicle solution of 0.5% carboxymethylcellulose sodium (CMC-Na).
b. Dosing and Administration:
-
When the average tumor volume reaches approximately 100-150 mm³, mice are randomly assigned to a control group and a treatment group.
-
The treatment group receives intraperitoneal (i.p.) injections of this compound at a dosage of 20 mg/kg body weight.
-
The control group receives i.p. injections of the vehicle solution.
-
Injections are administered daily for 21 consecutive days.
c. Efficacy and Toxicity Assessment:
-
Tumor volumes are measured every three days throughout the treatment period.
-
Body weight of the mice is recorded daily as an indicator of systemic toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
Visualizations
This compound Xenograft Workflow
Caption: Experimental workflow for this compound treatment in a xenograft mouse model.
This compound Signaling Pathway
Caption: this compound inhibits the FAK signaling pathway to suppress tumor metastasis.
References
Application Notes and Protocols for Measuring YH-306's Effect on Cell Adhesion
For Researchers, Scientists, and Drug Development Professionals
Introduction
YH-306 is a novel synthetic small molecule that has demonstrated potent anti-tumor and anti-metastatic properties, particularly in the context of colorectal cancer.[1][2] Its mechanism of action is primarily attributed to the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway.[1][3][4] FAK is a critical non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction, regulating key cellular processes such as cell adhesion, migration, proliferation, and survival.[5] this compound has been shown to suppress the activation of FAK and its downstream effectors, including c-Src, paxillin, PI3K, and Rac1, and also inhibits the Arp2/3 complex-mediated actin polymerization.[1][3]
A key consequence of FAK pathway inhibition by this compound is the significant reduction in cancer cell adhesion to the extracellular matrix (ECM).[1][6] This document provides detailed protocols and application notes for researchers to effectively measure and quantify the inhibitory effects of this compound on cell adhesion.
Key Signaling Pathway Affected by this compound
The diagram below illustrates the FAK signaling pathway and the points of inhibition by this compound. Understanding this pathway is crucial for interpreting experimental results.
Caption: FAK signaling pathway and this compound's inhibitory action.
Experimental Protocols
Protocol 1: Static Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to an ECM-coated surface in the presence or absence of this compound.
Materials:
-
96-well tissue culture plates
-
Extracellular matrix proteins (e.g., Fibronectin, Type I Collagen)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Test cells (e.g., HCT116 or HT-29 colorectal cancer cells)[1]
-
Cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Calcein-AM or Crystal Violet stain
-
Plate reader (for fluorescence or absorbance)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL Fibronectin or Type I Collagen in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium. For fluorescence-based assays, label the cells with Calcein-AM according to the manufacturer's protocol.
-
Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 30 minutes) at 37°C.[1]
-
Seeding: Wash the coated plates once with PBS and seed the treated cells into the wells at a density of 5 x 10^4 cells/well.
-
Adhesion Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantification:
-
Calcein-AM: Measure fluorescence at 485 nm excitation and 520 nm emission.
-
Crystal Violet: Stain the adherent cells with 0.5% crystal violet in 20% methanol for 10 minutes. Wash thoroughly with water, air dry, and solubilize the stain with 10% acetic acid. Measure absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of adherent cells for each treatment condition relative to the vehicle control.
Protocol 2: Cell Spreading Assay
This assay assesses the morphological changes and the ability of cells to spread out on an ECM-coated surface following treatment with this compound.
Materials:
-
Glass coverslips or chamber slides
-
ECM proteins, PBS, and BSA
-
Test cells and culture medium
-
This compound
-
Phalloidin-fluorophore conjugate (e.g., Phalloidin-iFluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Fluorescence microscope
Procedure:
-
Coating and Blocking: Coat coverslips or chamber slides with ECM protein and block with BSA as described in Protocol 1.
-
Cell Seeding and Treatment: Seed cells onto the coated surfaces and allow them to adhere for a short period (e.g., 15-30 minutes). Then, add this compound at various concentrations or vehicle control to the medium.
-
Incubation: Incubate for a suitable time to allow for cell spreading (e.g., 2-4 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Stain the F-actin cytoskeleton with a phalloidin-fluorophore conjugate and the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Analysis: Capture images and quantify cell spreading by measuring the cell area or by categorizing cells as "spread" or "rounded." A cell can be considered "spread" if it has a flattened morphology with visible lamellipodia.
Experimental Workflow Diagram
Caption: Workflow for cell adhesion and spreading assays.
Data Presentation
The following tables present hypothetical data, illustrating the expected dose-dependent inhibitory effect of this compound on cell adhesion and spreading, consistent with published findings.[1][6]
Table 1: Effect of this compound on HCT116 Cell Adhesion to Fibronectin
| This compound Concentration (µM) | Mean Fluorescence Units (RFU) | Standard Deviation | % Adhesion (Relative to Control) |
| 0 (Vehicle) | 8540 | ± 450 | 100% |
| 10 | 6832 | ± 380 | 80% |
| 25 | 4697 | ± 310 | 55% |
| 50 | 2989 | ± 250 | 35% |
Table 2: Effect of this compound on HT-29 Cell Spreading on Type I Collagen
| This compound Concentration (µM) | % Spread Cells | Standard Deviation | % Rounded Cells |
| 0 (Vehicle) | 92% | ± 4.5% | 8% |
| 10 | 75% | ± 6.2% | 25% |
| 25 | 48% | ± 5.8% | 52% |
| 50 | 21% | ± 3.9% | 79% |
Conclusion
The protocols outlined in this document provide a robust framework for investigating the inhibitory effects of this compound on cell adhesion. By employing these methods, researchers can quantitatively assess the compound's potency and further elucidate its mechanism of action as a FAK pathway inhibitor. The provided diagrams and data tables serve as a guide for experimental design and data interpretation in the evaluation of this compound and other potential anti-metastatic agents.
References
- 1. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Focal Adhesion Kinase Signaling In Unexpected Places - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Impact of YH-306 on FAK Activation
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the impact of YH-306, a small molecule inhibitor, on Focal Adhesion Kinase (FAK) activation and its downstream signaling pathways.
Introduction
This compound is an anti-tumor agent that has been shown to suppress the growth and metastasis of colorectal cancer by targeting the FAK signaling pathway.[1][2][3] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[4][5][6] Its activation is a critical event in cancer progression and metastasis.[4][6][7] this compound inhibits the activation of FAK and its downstream effectors, including c-Src, paxillin, and PI3K, leading to a reduction in cell migration, invasion, and proliferation, and the induction of apoptosis.[1][2] These notes provide detailed methodologies to study the effects of this compound on FAK activation.
Data Presentation
The following table summarizes the reported effects of this compound on various cellular processes and protein activation, primarily in colorectal cancer (CRC) cell lines.
| Cellular Process/Protein | Effect of this compound Treatment | Cell Lines Tested | Reference |
| Cell Migration | Significant inhibition in a dose-dependent manner | HCT116, HT-29, CT-26 | [1][2][8][9] |
| Cell Invasion | Significant inhibition in a dose-dependent manner | HCT116, HT-29, CT-26 | [1][2][8][9] |
| Cell Proliferation | Potent suppression | Six CRC cell lines | [2] |
| Apoptosis | Induction | Four CRC cell lines | [2] |
| Cell Adhesion | Inhibition of attachment to type I collagen and fibronectin | HCT116, HT-29 | [2][10] |
| Cell Spreading | Significant suppression on type I collagen and fibronectin | HCT116, HT-29 | [10] |
| FAK Phosphorylation (Tyr397) | Significantly reduced | HT-29, CT-26 | [8][10] |
| c-Src Activation | Significantly reduced | HT-29 | [2][10] |
| Paxillin Phosphorylation | Significantly reduced | HT-29 | [8][10] |
| PI3K Activation | Significantly reduced | HT-29, CT-26 | [2][10] |
| Rac1 Activation | Suppressed | HT-29 | [1][2][8] |
| MMP2 and MMP9 Expression | Suppressed | - | [1][2] |
| Actin Polymerization | Inhibited | - | [1][2][8] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the impact of this compound on FAK activation.
Protocol 1: Western Blot Analysis of FAK Phosphorylation
This protocol details the steps to measure the levels of phosphorylated FAK (p-FAK) at Tyr397, a key indicator of its activation, in response to this compound treatment.
Materials:
-
Cell culture reagents
-
This compound (and appropriate solvent, e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-FAK (Tyr397), anti-total FAK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.[11]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a BCA assay.[11]
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli loading buffer and boil the samples at 95-100°C for 5 minutes.[11]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[11][12]
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11][12]
-
Incubate the membrane with the primary antibody against p-FAK (Tyr397) overnight at 4°C.[11][12]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[12]
-
Analysis: Quantify the band intensities. To normalize for protein loading, strip the membrane and re-probe with an antibody against total FAK or a loading control like beta-actin.[13]
Protocol 2: Immunofluorescence Staining for FAK Localization
This protocol allows for the visualization of FAK localization and the integrity of focal adhesions in cells treated with this compound.
Materials:
-
Cells cultured on glass coverslips or imaging dishes
-
This compound
-
4% formaldehyde in PBS
-
0.2% Triton X-100 in PBS
-
Blocking solution (e.g., 10% normal goat serum in PBS)[14]
-
Primary antibody against FAK or paxillin
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips to the desired confluency and treat with this compound or vehicle control.
-
Fixation and Permeabilization:
-
Blocking: Wash the cells with PBS and then block with 10% normal goat serum for 1 hour at room temperature to reduce non-specific antibody binding.[14]
-
Antibody Incubation:
-
Incubate the cells with the primary antibody (e.g., anti-paxillin) diluted in blocking solution overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.[14]
-
Mount the coverslips onto microscope slides.
-
-
Imaging: Visualize the cells using a fluorescence microscope.[14] Changes in the distribution of paxillin from distinct focal adhesions to a more diffuse pattern can indicate the disruptive effect of this compound on these structures.[8][10]
Protocol 3: In Vitro FAK Kinase Assay
This protocol directly measures the enzymatic activity of FAK and the inhibitory potential of this compound.
Materials:
-
Recombinant human FAK enzyme
-
FAK substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase reaction buffer
-
This compound in various concentrations
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Plate reader capable of detecting luminescence
Procedure:
-
Assay Preparation: Prepare serial dilutions of this compound.
-
Kinase Reaction:
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[15][16][17]
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions. This assay measures the amount of ADP formed, which is directly proportional to the kinase activity.[15][17]
-
Analysis: Plot the kinase activity against the log concentration of this compound to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.[15]
Mandatory Visualizations
Here are the diagrams representing the signaling pathways and experimental workflows as requested.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound's impact on FAK.
Caption: Logical flow of this compound's downstream cellular effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis via FAK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | FAK抑制剂 | MCE [medchemexpress.cn]
- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Phospho-FAK (Tyr397) antibody (83933-1-PBS) | Proteintech [ptglab.com]
- 14. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. promega.com [promega.com]
Application of YH-306 in 3D Colorectal Cancer Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YH-306 is a novel synthetic small molecule that has demonstrated significant potential in suppressing the growth and metastasis of colorectal cancer (CRC).[1][2] Its primary mechanism of action involves the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway, a critical mediator of cell migration, adhesion, proliferation, and survival.[1][2] While initial studies in traditional 2D cell culture have been promising, transitioning to 3D cell culture models is imperative for more clinically relevant drug screening, as these models better recapitulate the complex tumor microenvironment. This document provides detailed application notes and protocols for the utilization of this compound in 3D colorectal cancer spheroid models.
Mechanism of Action: FAK Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by targeting the FAK signaling pathway. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation at Tyr397, creating a binding site for Src family kinases. This interaction leads to the full activation of FAK and the subsequent phosphorylation of downstream targets, including paxillin and PI3K, ultimately promoting cell motility, survival, and proliferation. This compound has been shown to reduce the phosphorylation of FAK at Tyr397, thereby inhibiting this entire cascade.[1]
Caption: FAK Signaling Pathway Inhibition by this compound.
Data from 2D Cell Culture Studies
This compound has demonstrated dose-dependent inhibitory effects on various aspects of colorectal cancer cell biology in 2D monolayer cultures. The following table summarizes key quantitative findings.
| Cell Line(s) | Assay | Concentration of this compound | Observed Effect | Reference |
| HCT116, HT-29 | Cell Adhesion | 50 µM | 67% inhibition (HCT116) and 78% inhibition (HT-29) of attachment to type I collagen. | [3] |
| HCT8, HT-29, HCT116, SW480, SW620, CT-26 | Cell Proliferation | Dose-dependent | Inhibition of cell growth after 48 hours of treatment. | [1] |
| HCT116, CT-26, HT-29, SW620 | Apoptosis | 50 µM | 3.4 to 7-fold increase in apoptosis compared to untreated cells. | [1] |
| HT-29, CT-26 | FAK Phosphorylation | 50 µM | Significant reduction in the phosphorylation of FAK at Tyr397 after 24 hours. | |
| CT-26 | Cell Migration | Dose-dependent | Significant reduction in transwell migration. | [4] |
| CT-26 | Cell Invasion | Dose-dependent | Prevention of invasion through type I collagen or Matrigel-coated membranes. | [4] |
| HCT116, HT-29 | Colony Formation | Dose-dependent | Suppression of 2D colony formation over 14 days. | [5] |
Note: While dose-dependent inhibition of proliferation has been observed, specific IC50 values for this compound in these colorectal cancer cell lines are not yet published. The provided data can be used as a guide for determining optimal concentrations for 3D culture experiments.
Experimental Protocols for 3D Spheroid Models
The following protocols provide a framework for evaluating the efficacy of this compound in a 3D colorectal cancer spheroid model.
Protocol 1: Formation of Colorectal Cancer Spheroids
This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT-29, SW620)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT-29 and SW620, supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture colorectal cancer cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete culture medium.
-
Count the cells using a hemocytometer or automated cell counter and determine the cell viability.
-
Dilute the cell suspension to a final concentration of 1 x 10⁴ cells/mL in complete culture medium.
-
Add 100 µL of the cell suspension to each well of a 96-well ultra-low attachment round-bottom plate (1000 cells/well).
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the treatment of pre-formed spheroids with this compound.
Materials:
-
Pre-formed colorectal cancer spheroids (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
Procedure:
-
After 3 days of culture, when spheroids have formed and compacted, prepare serial dilutions of this compound in complete culture medium. A starting concentration range of 10 µM to 100 µM is recommended based on 2D data. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
Monitor the spheroids daily for morphological changes, such as size reduction, discoloration, or disintegration.
Protocol 3: Spheroid Viability Assay (ATP-Based)
This protocol measures the viability of spheroids based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
This compound treated spheroids
-
3D cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the 3D cell viability reagent to each well containing a spheroid.
-
Mix the contents of the wells by gently pipetting up and down or by placing the plate on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for 30 minutes to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of viability relative to the vehicle-treated control spheroids.
Protocol 4: Spheroid Invasion Assay
This protocol assesses the effect of this compound on the invasive capacity of colorectal cancer spheroids into an extracellular matrix.
Materials:
-
Pre-formed spheroids
-
Basement membrane extract (BME), such as Matrigel® or Cultrex®
-
Serum-free cell culture medium
-
Complete cell culture medium
-
24-well plate
-
Inverted microscope with imaging capabilities
Procedure:
-
Pre-coat the wells of a 24-well plate with 50 µL of BME and allow it to solidify at 37°C for 30 minutes.
-
Gently transfer individual spheroids from the 96-well plate into the center of the BME-coated wells.
-
Overlay the spheroids with another 50 µL of BME.
-
Incubate the plate at 37°C for 1 hour to allow the BME to solidify.
-
Add 500 µL of complete culture medium containing the desired concentration of this compound or vehicle control to each well.
-
Incubate the plate at 37°C and monitor for cell invasion from the spheroid into the surrounding matrix at regular intervals (e.g., 24, 48, 72 hours).
-
Capture images of the spheroids and the invading cells at each time point.
-
Quantify the area of invasion using image analysis software (e.g., ImageJ). The area of invasion can be calculated by subtracting the initial area of the spheroid from the total area covered by the spheroid and the invading cells.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for assessing the efficacy of this compound in 3D colorectal cancer spheroid models.
Caption: Experimental workflow for 3D spheroid assays.
Conclusion
The transition from 2D to 3D cell culture models represents a significant advancement in preclinical cancer drug discovery. The protocols and data presented herein provide a comprehensive guide for researchers to investigate the therapeutic potential of this compound in a more physiologically relevant context. By utilizing 3D spheroid models, a more accurate assessment of this compound's efficacy in inhibiting colorectal cancer growth and invasion can be achieved, paving the way for further preclinical and clinical development.
References
- 1. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis via FAK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating YH-306-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
YH-306 is a novel small molecule inhibitor demonstrating significant anti-tumor activity, primarily through the induction of apoptosis in cancer cells. It has been identified as a potent inhibitor of the Focal Adhesion Kinase (FAK) signaling pathway, a critical mediator of cell survival, proliferation, and migration.[1][2][3] Inhibition of this pathway by this compound leads to the suppression of downstream effectors such as c-Src, paxillin, and the PI3K/Akt pathway, ultimately culminating in programmed cell death.[1][3][4] These application notes provide detailed methodologies for evaluating and quantifying this compound-induced apoptosis, offering robust protocols for key assays and guidance on data interpretation.
Data Presentation
The following tables summarize quantitative data that can be generated using the described protocols to assess this compound-induced apoptosis.
Table 1: Cell Viability Assessment
| Treatment Group | This compound Concentration (µM) | Incubation Time (h) | Percent Viability (%) |
| Vehicle Control | 0 | 24 | 100 ± 5.2 |
| This compound | 10 | 24 | 85 ± 4.1 |
| This compound | 50 | 24 | 62 ± 3.8 |
| Vehicle Control | 0 | 48 | 100 ± 6.5 |
| This compound | 10 | 48 | 71 ± 5.5 |
| This compound | 50 | 48 | 45 ± 4.9 |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment Group | This compound Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound | 10 | 15.3 ± 1.2 | 5.2 ± 0.8 |
| This compound | 50 | 35.8 ± 2.5 | 12.7 ± 1.5 |
Table 3: Caspase-3/7 Activity Assay
| Treatment Group | This compound Concentration (µM) | Relative Luminescence Units (RLU) | Fold Increase in Caspase Activity |
| Vehicle Control | 0 | 15,234 ± 1,102 | 1.0 |
| This compound | 10 | 48,756 ± 3,541 | 3.2 |
| This compound | 50 | 95,872 ± 7,811 | 6.3 |
Table 4: Western Blot Densitometry Analysis
| Treatment Group | This compound Concentration (µM) | Relative Cleaved PARP Expression (Normalized to Loading Control) | Relative Bcl-2 Expression (Normalized to Loading Control) | Relative Bax Expression (Normalized to Loading Control) |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 10 | 2.8 | 0.6 | 1.5 |
| This compound | 50 | 5.4 | 0.3 | 2.1 |
Experimental Protocols
Cell Culture and Treatment with this compound
This initial step is critical for all subsequent apoptosis assays.
Materials:
-
Cancer cell line of interest (e.g., colorectal cancer cell lines such as HCT116 or SW480)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates or flasks
Protocol:
-
Seed the cells in appropriate cell culture plates or flasks at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
The following day, treat the cells with various concentrations of this compound (e.g., 0, 10, 50 µM). Ensure the final concentration of DMSO in the culture medium is consistent across all treatment groups and does not exceed 0.1%.
-
Incubate the cells for the desired time points (e.g., 24, 48 hours).
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Protocol:
-
Harvest both adherent and floating cells from the culture plates. For adherent cells, use trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[1]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[5]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
DNase I (for positive control)
-
DAPI or Propidium Iodide (for nuclear counterstaining)
Protocol:
-
Culture cells on coverslips or in chamber slides and treat with this compound as described in Protocol 1.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.[2]
-
For a positive control, treat one sample with DNase I to induce DNA strand breaks.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) for 60 minutes at 37°C in a humidified chamber, protected from light.[2]
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI or PI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit or similar
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described in Protocol 1.
-
Equilibrate the plate and its contents to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[3]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-FAK, anti-t-FAK, anti-p-Akt, anti-t-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[8]
This compound-Induced Apoptosis Signaling Pathway
This compound induces apoptosis by inhibiting the FAK signaling pathway. This leads to a cascade of events that disrupt cell survival signals and promote programmed cell death.
The inhibition of FAK by this compound disrupts downstream pro-survival signaling through the PI3K/Akt pathway.[4] This leads to a decrease in the activity or expression of anti-apoptotic proteins like Bcl-2 and an increase in the activity of pro-apoptotic proteins like Bax, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis via FAK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. PND-1186 FAK inhibitor selectively promotes tumor cell apoptosis in three-dimensional environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound | FAK抑制剂 | MCE [medchemexpress.cn]
- 8. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Involvement of Bcl-2 family, cytochrome c and caspase 3 in induction of apoptosis by beauvericin in human non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melittin induces Bcl-2 and caspase-3-dependent apoptosis through downregulation of Akt phosphorylation in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for YH-306 in In-Vivo Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in-vivo application of YH-306, a novel synthetic small molecule inhibitor of Focal Adhesion Kinase (FAK), in preclinical cancer research. The protocols outlined below are based on published studies demonstrating the efficacy of this compound in suppressing tumor growth and metastasis in colorectal cancer models.
Introduction
This compound is a potent anti-tumor agent that has been shown to significantly inhibit the migration, invasion, and proliferation of cancer cells.[1][2] Its primary mechanism of action is the suppression of the FAK signaling pathway, which plays a crucial role in cell adhesion, motility, and survival.[1][2] In-vivo studies have demonstrated the ability of this compound to reduce tumor growth and metastasis in xenograft mouse models, making it a promising candidate for further preclinical and clinical development.[1]
Mechanism of Action: FAK Signaling Pathway
This compound exerts its anti-cancer effects by targeting the FAK signaling pathway. Upon activation by upstream signals, such as integrin engagement with the extracellular matrix (ECM), FAK undergoes autophosphorylation, creating a docking site for Src family kinases. This leads to a signaling cascade that promotes cell migration, invasion, and proliferation through downstream effectors like PI3K, Rac1, and MMPs. This compound inhibits the activation of FAK, thereby disrupting this entire cascade.
Quantitative Data from In-Vivo Studies
The following table summarizes the quantitative data from a key in-vivo study evaluating the efficacy of this compound in a colorectal cancer xenograft model.
| Treatment Group | Dosage (mg/kg/day) | Mean Tumor Volume (mm³) | Mean Tumor Weight (g) |
| Untreated Control | - | 950.66 ± 34.30 | 0.73 ± 0.11 |
| This compound | 20 | 544.54 ± 32.15 | 0.50 ± 0.05 |
| This compound | 50 | 377.41 ± 44.13 | 0.34 ± 0.05 |
Data from Dai F, et al. J Cell Mol Med. 2015 Feb;19(2):383-95.[1]
Experimental Protocols
Xenograft Mouse Model of Colorectal Cancer
This protocol describes the establishment of a subcutaneous xenograft model using colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
4-6 week old male BALB/c nude mice
-
Syringes and needles (27-30 gauge)
Procedure:
-
Culture colorectal cancer cells to 80-90% confluency.
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the right flank of each mouse.
-
Monitor mice for tumor formation. Tumors are typically palpable within 1-2 weeks.
-
Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
Preparation and Administration of this compound
Note: The primary literature on this compound does not specify the exact vehicle or route of administration for in-vivo studies. The following protocol is a generalized procedure based on common practices for administering hydrophobic small molecule inhibitors to mice in xenograft models. It is highly recommended to perform pilot studies to determine the optimal vehicle and route of administration for this compound.
Materials:
-
This compound powder
-
Vehicle (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline; or a suspension in 0.5% methylcellulose)
-
Sterile water or saline
-
Vortex mixer
-
Sonicator
-
Oral gavage needles or appropriate syringes for intraperitoneal injection
Preparation of this compound Formulation (Suspension Example):
-
Calculate the required amount of this compound based on the desired dosage (20 or 50 mg/kg/day) and the number and weight of the mice.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
In a sterile tube, add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension.
Administration:
-
Weigh each mouse daily to accurately calculate the dose volume.
-
Administer the prepared this compound formulation or vehicle control to the mice once daily.
-
For Oral Gavage: Use a proper-sized oral gavage needle to deliver the suspension directly into the stomach.
-
For Intraperitoneal Injection: Use a 27-30 gauge needle to inject the suspension into the lower right quadrant of the abdomen.
-
-
The treatment period in the cited study was 20 days.[1]
Tumor Growth and Metastasis Monitoring
Procedure:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
To assess metastasis, carefully dissect the lungs and liver and count the number of visible tumor nodules on the surface.
Experimental Workflow
The following diagram illustrates the general workflow for an in-vivo cancer study using this compound.
Conclusion
This compound has demonstrated significant anti-cancer activity in preclinical in-vivo models of colorectal cancer. The protocols provided in these application notes offer a framework for researchers to further investigate the therapeutic potential of this promising FAK inhibitor. Careful consideration of the administration route and vehicle is crucial for obtaining reproducible and reliable results.
References
Application Notes and Protocols for Studying Actin Polymerization with YH-306
For Researchers, Scientists, and Drug Development Professionals
Introduction
YH-306 is a novel synthetic small molecule inhibitor that has demonstrated significant potential in cancer research, particularly in suppressing colorectal tumor growth and metastasis.[1][2] Its mechanism of action involves the modulation of the Focal Adhesion Kinase (FAK) signaling pathway and, notably, the inhibition of actin polymerization mediated by the Actin-Related Protein 2/3 (Arp2/3) complex.[1][2][3] This property makes this compound a valuable tool for studying the intricate processes of actin dynamics, which are fundamental to cell motility, invasion, and morphology.
These application notes provide detailed protocols for utilizing this compound to investigate actin polymerization and its upstream regulation. The information is intended to guide researchers in designing and executing experiments to explore the effects of this compound on the actin cytoskeleton.
Mechanism of Action
This compound exerts its effects on the actin cytoskeleton through a multi-faceted mechanism primarily centered on the FAK signaling pathway. FAK is a non-receptor tyrosine kinase that plays a crucial role in integrating signals from integrins and growth factor receptors to regulate cell adhesion, migration, and survival. This compound has been shown to suppress the activation of FAK and its downstream effectors, including c-Src, paxillin, and phosphatidylinositol 3-kinase (PI3K), and Rac1.[1][2] The inhibition of this pathway ultimately leads to the suppression of Arp2/3 complex-mediated actin polymerization.[1][2][3] The Arp2/3 complex is a key nucleator of branched actin filaments, which are essential for the formation of lamellipodia and other protrusive structures required for cell migration.
Data Presentation
The following tables summarize the available quantitative data on the effects of this compound from cell-based assays. Currently, there is no publicly available data on the direct inhibition of Arp2/3 complex-mediated actin polymerization by this compound in in-vitro biochemical assays (e.g., IC50 value). The data presented here is derived from studies on colorectal cancer cell lines.
Table 1: Effect of this compound on Cancer Cell Adhesion
| Cell Line | Substrate | This compound Concentration (μM) | Inhibition of Adhesion (%) | Reference |
| HCT116 | Type I Collagen | 50 | 67 | [1][4] |
| HT-29 | Type I Collagen | 50 | 78 | [1][4] |
| HCT116 | Fibronectin | 50 | Significant Reduction | [1][4] |
| HT-29 | Fibronectin | 50 | Significant Reduction | [1][4] |
Table 2: Cellular Effects of this compound on Colorectal Cancer Cells
| Effect | Cell Lines | Concentration Range | Outcome | Reference |
| Inhibition of Migration & Invasion | HCT116, HT-29, CT-26 | Dose-dependent | Significant inhibition | [1][2] |
| Inhibition of Proliferation | Six CRC cell lines | Dose-dependent | Potent suppression | [1][2] |
| Induction of Apoptosis | Four CRC cell lines | Dose-dependent | Induction observed | [1][2] |
| Inhibition of Protrusion Formation | HCT116, HT-29 | Not specified | Inhibition observed | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Pyrene-Actin Polymerization Assay to Screen for Inhibitors of Arp2/3 Complex
This protocol describes a standard method to monitor the kinetics of actin polymerization in vitro using pyrene-labeled actin. This assay can be adapted to assess the inhibitory effect of this compound on Arp2/3 complex-mediated actin polymerization.
Materials:
-
Monomeric actin (unlabeled and pyrene-labeled)
-
Arp2/3 complex
-
VCA (verprolin, cofilin, and acidic) domain of a nucleation-promoting factor (e.g., N-WASP)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
General Actin Buffer (G-buffer): 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 1 mM DTT
-
10x Polymerization Buffer (KMEI): 500 mM KCl, 20 mM MgCl2, 20 mM EGTA, 100 mM Imidazole-HCl pH 7.0
-
Fluorometer capable of excitation at ~365 nm and emission at ~407 nm
-
96-well black microplates or quartz cuvettes
Procedure:
-
Preparation of G-actin: Resuspend lyophilized unlabeled and pyrene-labeled actin in G-buffer to a final concentration of 10-20 µM. Incubate on ice for 1 hour to depolymerize actin oligomers. Centrifuge at 100,000 x g for 30 minutes at 4°C to remove any F-actin aggregates. Use the supernatant for the assay. Determine the actin concentration using a spectrophotometer.
-
Prepare Reaction Mix: On ice, prepare a master mix containing G-actin (typically 1-4 µM final concentration with 5-10% pyrene-labeled actin), Arp2/3 complex (e.g., 10-50 nM final concentration), and VCA domain (e.g., 100-500 nM final concentration) in G-buffer.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the same solvent used for the stock solution (e.g., DMSO). Ensure the final solvent concentration is constant across all conditions and does not exceed 1% in the final reaction volume to avoid solvent effects. Include a solvent-only control.
-
Initiate Polymerization:
-
Pipette the reaction mix into the wells of the 96-well plate or cuvettes.
-
Add the different concentrations of this compound or solvent control to the respective wells.
-
To initiate polymerization, add 1/10th volume of 10x Polymerization Buffer (KMEI) to each well. Mix quickly and thoroughly.
-
-
Monitor Fluorescence: Immediately place the plate or cuvette in the fluorometer and begin recording the fluorescence intensity over time (e.g., every 15-30 seconds for 30-60 minutes).
-
Data Analysis:
-
Plot fluorescence intensity versus time for each condition.
-
The initial rate of polymerization can be determined from the slope of the linear portion of the curve.
-
To determine the IC50 value, plot the initial polymerization rates against the logarithm of the this compound concentration and fit the data to a dose-response curve.
-
Mandatory Visualizations
FAK Signaling Pathway to Actin Polymerization
Caption: FAK signaling pathway leading to Arp2/3 complex-mediated actin polymerization and its inhibition by this compound.
Experimental Workflow for In Vitro Actin Polymerization Assay
Caption: Workflow for the in vitro pyrene-actin polymerization assay to test the effect of this compound.
Logical Relationship of this compound's Cellular Effects
Caption: Logical cascade of the cellular effects of this compound, from molecular inhibition to anti-metastatic outcomes.
References
- 1. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis via FAK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing YH-306 Concentration for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize YH-306 concentration for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel synthetic small molecule that has been shown to suppress tumor growth and metastasis in colorectal cancer models.[1] Its mechanism of action involves the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway.[1] By blocking the activation of FAK and its related pathways, this compound can inhibit cancer cell migration, invasion, proliferation, and colonization, while also inducing apoptosis (programmed cell death).[1]
Q2: What is a good starting concentration range for this compound in a cell viability assay?
A good starting point for a range-finding experiment with a new compound is to use a broad concentration range, for example, from 1 nM to 100 µM, often with 10-fold serial dilutions.[2] For this compound specifically, published research has shown significant effects on cell adhesion and spreading in colorectal cancer cell lines at a concentration of 50 μM.[1][3] Therefore, a preliminary experiment could include concentrations ranging from 1 µM to 100 µM to determine the approximate potency for your specific cell line.
Q3: Which cell viability assay should I choose for experiments with this compound?
The choice of assay depends on your experimental goals, cell type, and the compound's mechanism of action.[2] Common options include:
-
Metabolic Assays (e.g., MTT, MTS, XTT, WST-8): These colorimetric assays measure the metabolic activity of cells, which is often proportional to the number of viable cells.[4][5] The MTT assay is a widely used and cost-effective option.[4]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, which is a key indicator of metabolically active, viable cells.[6]
-
Membrane Integrity Assays (e.g., Trypan Blue, Propidium Iodide): These assays distinguish between live and dead cells based on the integrity of the cell membrane.[7]
For initial screening and optimization of this compound concentration, an MTT or MTS assay is a robust and common choice.
Q4: How long should I incubate my cells with this compound?
The incubation time will depend on the doubling time of your specific cell line and the research question. A common starting point is to treat the cells for 24, 48, and 72 hours.[8] This allows for the assessment of both short-term and long-term effects of the compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter when performing a cell viability assay with this compound.
| Issue | Potential Cause | Recommended Solution | Relevant Controls |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or improper drug dilution and mixing.[8][9] | Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media/PBS.[8][9] Prepare fresh serial dilutions of this compound for each experiment and ensure thorough mixing. | Visually inspect the plate for even cell distribution after seeding. Include a vehicle-only control (e.g., DMSO at the same final concentration as in the this compound treated wells). |
| No significant decrease in cell viability, even at high concentrations of this compound | The cell line may be resistant to this compound, the compound may have degraded, or the incubation time is too short.[8] | Confirm the sensitivity of your cell line with a known positive control cytotoxic agent. Prepare a fresh stock solution of this compound. Increase the incubation time (e.g., up to 72 hours).[8] | A positive control (e.g., a known cytotoxic drug) at a concentration known to induce cell death. |
| A very sharp drop in viability at a single concentration (cliff effect) | This compound may be precipitating at higher concentrations. | Perform a solubility test of this compound in your culture medium. Use a narrower range of concentrations around the observed "cliff" to better define the dose-response curve.[8] | Visually inspect the wells with the highest concentrations of this compound for any signs of precipitation. |
| High background absorbance in wells without cells | Contamination of reagents or media. Phenol red in the medium can also interfere with some assays.[10] | Use fresh, sterile reagents and media.[2] Consider using phenol red-free medium during the assay or washing the cells with PBS before adding the assay reagent.[10] | "Media only" and "media + this compound" controls to subtract background absorbance. |
| Inconsistent IC50 values across experiments | Variations in cell passage number, seeding density, or assay conditions (e.g., incubation time, reagent preparation).[8] | Use cells within a consistent, low passage number range. Standardize the initial cell seeding density to ensure cells are in the exponential growth phase. Maintain consistent assay parameters.[8] | Keep detailed records of cell passage number, seeding density, and all assay parameters for each experiment. |
Experimental Protocols
Detailed Protocol: MTT Cell Viability Assay for this compound Optimization
This protocol outlines the steps for determining the optimal concentration of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][11]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest in exponential growth phase
-
Complete cell culture medium
-
96-well flat-bottom sterile tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common approach is to prepare 2X working concentrations.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound to the appropriate wells.
-
Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells (medium only).
-
Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[6]
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
-
Visualizations
Caption: Workflow for optimizing this compound concentration using a cell viability assay.
Caption: Simplified diagram of the this compound signaling pathway.
References
- 1. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Gefitinib Solubility for Experimental Success
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges associated with the small molecule inhibitor Gefitinib (Iressa®), a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1]
Frequently Asked Questions (FAQs)
Q1: What is Gefitinib and why is its solubility a concern for experiments?
A1: Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is a key player in cell proliferation and survival pathways often dysregulated in cancer.[1][2] Like many small molecule inhibitors, Gefitinib is a hydrophobic compound with poor aqueous solubility, which can lead to challenges in preparing stable, accurate, and bioavailable solutions for in vitro and in vivo experiments.[3][4] Inconsistent solubility can result in inaccurate dosing, precipitation in cell culture media or buffers, and unreliable experimental outcomes.[5]
Q2: What are the recommended solvents for dissolving Gefitinib?
A2: Gefitinib is freely soluble in dimethyl sulfoxide (DMSO) but has limited solubility in other common laboratory solvents.[6] For most in vitro experiments, DMSO is the solvent of choice for preparing high-concentration stock solutions.[7]
Q3: My Gefitinib precipitates when I dilute my DMSO stock solution into aqueous media for my cell-based assay. What can I do?
A3: This is a common issue known as "precipitation upon dilution."[8] To prevent this, you can try several strategies:
-
Lower the final concentration: The simplest approach is to work with a lower final concentration of Gefitinib in your assay.[8]
-
Use a co-solvent: Adding a small amount of a water-miscible organic solvent to your aqueous buffer can improve solubility.[8]
-
Adjust the pH: Since Gefitinib is a dibasic compound, adjusting the pH of your buffer may enhance its solubility.[4][8]
-
Incorporate surfactants: Low concentrations of non-ionic surfactants, such as Tween® 20, can help maintain the solubility of hydrophobic compounds in aqueous solutions.[8]
Q4: How should I store my Gefitinib stock solutions?
A4: For long-term storage, Gefitinib stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C in tightly sealed vials.[5][9] It is not recommended to store aqueous dilutions for more than one day.[7]
Troubleshooting Guides
Problem: Inconsistent IC50 values for Gefitinib in cell viability assays.
-
Possible Cause 1: Variability in cell passage number or seeding density.
-
Troubleshooting Step: Use cells within a consistent and narrow passage number range and ensure precise and uniform cell seeding density for all experiments.[10]
-
-
Possible Cause 2: Degradation of Gefitinib stock solution.
-
Troubleshooting Step: Prepare fresh dilutions from a new stock solution for each experiment. Ensure proper storage of stock solutions in small aliquots at -20°C or -80°C.[10]
-
-
Possible Cause 3: Inaccurate concentration of soluble drug due to precipitation.
-
Troubleshooting Step: Visually inspect for any precipitation after diluting the stock solution into the final assay medium. If precipitation is observed, refer to the strategies in FAQ Q3.
-
Problem: Lack of inhibition of downstream signaling (e.g., p-EGFR, p-AKT, p-ERK) in Western blot analysis.
-
Possible Cause 1: Insufficient drug concentration or incubation time.
-
Troubleshooting Step: Optimize the concentration of Gefitinib and the incubation time. A time-course and dose-response experiment is recommended to determine the optimal conditions.[10]
-
-
Possible Cause 2: Technical issues with the Western blot.
-
Troubleshooting Step: Validate the antibodies used and optimize the Western blot protocol, including transfer efficiency.[10]
-
-
Possible Cause 3: Activation of alternative bypass signaling pathways.
-
Troubleshooting Step: Investigate the potential activation of other signaling pathways (e.g., MET, HER2) that could compensate for EGFR inhibition.[10]
-
Data Presentation
Table 1: Solubility of Gefitinib in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~20-89 mg/mL | [7][11] |
| Ethanol | ~0.3-4.5 mg/mL | [7][12] |
| Methanol | Slightly soluble, ~20 mg/mL | [6][12] |
| Water | Sparingly soluble, <1 mg/mL | [12] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [7][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Gefitinib Stock Solution in DMSO
-
Materials:
-
Gefitinib powder (MW: 446.9 g/mol )[9]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Under a chemical fume hood, weigh 4.47 mg of Gefitinib powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the Gefitinib is completely dissolved. Gentle warming in a 37°C water bath can assist in dissolution.[8]
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C.[9]
-
Protocol 2: Cell Viability (MTT) Assay to Determine IC50 of Gefitinib
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of Gefitinib from your DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.[5]
-
Treat the cells with the desired range of Gefitinib concentrations (e.g., 0.01 nM to 10 µM) for 72 hours.[10] Include a vehicle control (medium with the same final concentration of DMSO).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.[10]
-
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: General experimental workflow for using Gefitinib in cell-based assays.
Caption: Troubleshooting decision tree for Gefitinib solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Gefitinib [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Gefitinib | CAS 184475-35-2 | EGFR Kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 12. benchchem.com [benchchem.com]
YH-306 In Vivo Efficacy Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the in vivo efficacy of YH-306, a novel synthetic small molecule inhibitor of the FAK signaling pathway. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data from preclinical studies to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that suppresses colorectal tumor growth and metastasis by targeting the Focal Adhesion Kinase (FAK) signaling pathway. It has been shown to inhibit the activation of FAK, c-Src, paxillin, and PI3K/Rac1. This inhibition leads to a reduction in the expression of matrix metalloproteases (MMP) 2 and MMP9 and interferes with actin-related protein (Arp2/3) complex-mediated actin polymerization.[1]
Q2: I am observing suboptimal tumor growth inhibition with this compound in my xenograft model. What are the potential causes?
A2: Suboptimal efficacy in vivo can stem from several factors. These can be broadly categorized as issues related to the compound's formulation and bioavailability, the experimental protocol, or the biological model itself. Specific areas to investigate include:
-
Compound Formulation and Bioavailability: this compound, like many small molecule inhibitors, may have limited aqueous solubility. An improper formulation can lead to poor absorption and low exposure at the tumor site.
-
Dosing Regimen: The dose and frequency of administration may not be optimal for maintaining a therapeutic concentration of this compound in the plasma and tumor tissue.
-
Animal Model: The chosen colorectal cancer cell line for the xenograft may have inherent resistance to FAK inhibition, or the tumor microenvironment in the xenograft model may not be fully representative of the human disease.
Q3: How can I improve the formulation of this compound for in vivo administration?
A3: For poorly soluble compounds like many kinase inhibitors, a common strategy for initial in vivo studies is to use a vehicle containing a mixture of solvents and solubilizing agents. A typical starting point is a formulation of DMSO, PEG400, and saline. It is crucial to prepare a concentrated stock solution in an organic solvent like DMSO first, and then dilute it into the final vehicle. The final concentration of DMSO should be kept low (typically below 10%) to minimize toxicity to the animals. For more advanced studies, exploring lipid-based formulations or nanosuspensions could further enhance bioavailability.
Q4: What are the key downstream effectors of this compound's action on the FAK pathway?
A4: this compound's inhibition of FAK leads to the suppression of several downstream signaling molecules critical for cell migration, invasion, and proliferation. Key effectors include c-Src, paxillin, PI3K, and Rac1. The expression of MMP2 and MMP9, which are involved in extracellular matrix degradation, is also downregulated.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in tumor growth within the same treatment group. | 1. Inconsistent formulation of this compound. 2. Variation in tumor cell implantation. 3. Animal-to-animal differences in drug metabolism. | 1. Standardize the formulation protocol, ensuring complete solubilization of this compound. Prepare fresh dosing solutions regularly. 2. Ensure consistent cell numbers and injection volumes for tumor implantation. 3. Increase the number of animals per group to improve statistical power. |
| No significant difference in tumor volume between this compound treated and vehicle control groups. | 1. Insufficient drug exposure at the tumor site. 2. Suboptimal dosing schedule. 3. Resistance of the tumor model to FAK inhibition. | 1. Conduct a pilot pharmacokinetic (PK) study to determine the concentration of this compound in plasma and tumor tissue over time. 2. Based on PK data, consider increasing the dose or the frequency of administration. 3. Confirm the in vitro sensitivity of your colorectal cancer cell line to this compound. Consider testing alternative, more sensitive cell lines. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | 1. Vehicle toxicity. 2. Off-target effects of this compound at the administered dose. | 1. Include a vehicle-only control group to assess the tolerability of the formulation. 2. Perform a maximum tolerated dose (MTD) study to determine the highest dose that can be safely administered. |
Data Presentation
The following tables summarize the in vivo efficacy of this compound in colorectal cancer xenograft and metastasis models as reported in preclinical studies.[1]
Table 1: Effect of this compound on Xenograft Tumor Growth [1]
| Treatment Group | Average Tumor Volume (mm³) ± SD | Average Tumor Weight (g) ± SD |
| Untreated | 950.66 ± 34.30 | 0.73 ± 0.11 |
| This compound (20 mg/kg/day) | 544.54 ± 32.15 | 0.50 ± 0.05 |
| This compound (50 mg/kg/day) | 377.41 ± 44.13 | 0.34 ± 0.05 |
Table 2: Inhibition of Hepatic Metastasis by this compound [1]
| Treatment Group | Reduction in Photon Flux (%) | Reduction in Tumor Nodules (%) |
| This compound (50 mg/kg/day) | 77.02 (whole body) | 65.31 |
| This compound (20 mg/kg/day) | Not Reported | 14.39 |
| This compound (50 mg/kg/day) | 67.60 (liver only) | Not Applicable |
Table 3: Inhibition of Pulmonary Metastasis by this compound [1]
| Treatment Group | Liver Metastasis Frequency (%) |
| Untreated | 60 |
| This compound (20 mg/kg/day) | 40 |
| This compound (50 mg/kg/day) | 20 |
Experimental Protocols
1. Colorectal Cancer Xenograft Model
-
Cell Line: HCT116 human colorectal carcinoma cells.
-
Animals: Male BALB/c nude mice, 4-6 weeks old.
-
Procedure:
-
Subcutaneously inject 5 x 10⁶ HCT116 cells in 100 µL of serum-free medium into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (approximately 100 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (20 or 50 mg/kg/day) or vehicle control via intraperitoneal injection for 20 consecutive days.
-
Measure tumor volume every two days using calipers (Volume = 0.5 x length x width²).
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.
-
2. Hepatic and Pulmonary Metastasis Models
-
Cell Line: CT-26-luci (luciferase-expressing murine colorectal carcinoma cells).
-
Animals: Male BALB/c mice.
-
Hepatic Metastasis Procedure:
-
Inject 1 x 10⁵ CT-26-luci cells into the spleen of each mouse.
-
Administer this compound (20 or 50 mg/kg/day) or vehicle control.
-
Monitor metastasis using an in vivo imaging system at specified time points (e.g., days 7, 10, and 14).
-
At the end of the study, euthanize the mice, excise the livers, and count the number of tumor nodules.
-
-
Pulmonary Metastasis Procedure:
-
Inject 1 x 10⁵ CT-26-luci cells via the tail vein.
-
Follow the same treatment and monitoring protocol as for the hepatic metastasis model.
-
At the end of the study, euthanize the mice, excise the lungs, and count the number of tumor nodules.
-
Mandatory Visualization
Below are diagrams illustrating key pathways and workflows relevant to this compound research.
Caption: this compound inhibits the FAK signaling pathway to suppress cancer progression.
Caption: General workflow for in vivo efficacy studies of this compound.
Caption: A logical approach to troubleshooting poor in vivo efficacy of this compound.
References
Technical Support Center: Investigating and Mitigating Off-Target Effects of YH-306
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing potential off-target effects of YH-306, a novel synthetic small molecule inhibitor of Focal Adhesion Kinase (FAK). Given that this compound is a research compound, a complete off-target profile may not be publicly available. This guide offers a framework for identifying, validating, and interpreting potential off-target activities to ensure the rigor and accuracy of your experimental findings.
Troubleshooting Guide
This guide is designed to help you navigate unexpected experimental outcomes that may be indicative of off-target effects of this compound.
Scenario 1: Unexpected Cell Viability or Morphological Changes in Non-Target Cells
Question: I am observing significant cytotoxicity or unusual morphological changes in my control cell line that has low FAK expression after treating with this compound. Is this an off-target effect?
Answer: This is a strong possibility. While this compound is designed to target the FAK signaling pathway, it may interact with other proteins crucial for cell survival or structure in a FAK-independent manner. Here’s how to troubleshoot this:
-
Confirm FAK Expression: First, verify the relative expression levels of FAK in your experimental and control cell lines via Western blot or qPCR. This will confirm that your control cell line is appropriate.
-
Dose-Response Analysis: Perform a dose-response curve with this compound on both your target and control cell lines. If the IC50 values are unexpectedly close, it suggests a potent off-target effect.
-
Rescue Experiment: In your target cell line, transfect a FAK construct that is resistant to this compound. If the phenotype is not rescued, it points towards an off-target effect.
-
Broad-Spectrum Kinase Profiling: The most direct way to identify potential off-target kinases is to perform a kinase profiling assay, screening this compound against a large panel of kinases.
Scenario 2: Inconsistent or Contradictory Downstream Signaling Results
Question: this compound is inhibiting FAK phosphorylation as expected, but I'm seeing paradoxical activation of a parallel signaling pathway. What could be the cause?
Answer: This could be due to either an off-target effect or a compensatory signaling mechanism. Here's a logical workflow to dissect this observation:
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that suppresses colorectal tumor growth and metastasis by modulating the Focal Adhesion Kinase (FAK) signaling pathway.[1] It has been shown to inhibit the activation of FAK, c-Src, paxillin, and PI3K, as well as the expression of MMP2 and MMP9.[1] This leads to the inhibition of cell migration, invasion, proliferation, and the induction of apoptosis in cancer cells.[1]
Q2: Has a comprehensive off-target profile for this compound been published?
A2: As of now, a comprehensive, publicly available off-target profile for this compound has not been detailed in the scientific literature. As with many novel research compounds, it is often incumbent upon the end-user to characterize its selectivity in their specific experimental models.
Q3: What are the first steps I should take to characterize the selectivity of this compound in my system?
A3: A tiered approach is recommended:
-
In Silico Prediction: Use computational tools to predict potential off-targets based on the chemical structure of this compound.
-
Biochemical Screening: Perform a broad kinase profiling assay to assess the activity of this compound against a diverse panel of kinases.
-
Cellular Validation: Validate any significant hits from the biochemical screen in relevant cell lines by examining the phosphorylation of the off-target's downstream substrates.
Q4: How can I distinguish between on-target and off-target effects in my cellular assays?
A4: A combination of approaches is the most robust way to differentiate on-target from off-target effects:
-
Use a Second, Structurally Unrelated FAK Inhibitor: If a different FAK inhibitor phenocopies the effects of this compound, it is more likely an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to deplete FAK. If the phenotype observed with this compound is lost in FAK-depleted cells, it is likely an on-target effect.
-
Rescue Experiments: As mentioned in the troubleshooting guide, re-introducing a drug-resistant form of the target can help confirm on-target effects.
Data Presentation: Sample Kinase Selectivity Profile
When you perform a kinase profiling screen, the data is often presented in a table that clearly shows the inhibitory activity of your compound against a panel of kinases. Below is an example of how to structure such a table for this compound.
Table 1: Example Kinase Selectivity Profile for this compound at 1 µM
| Kinase Family | Kinase Target | Percent Inhibition at 1 µM this compound |
| Tyrosine Kinase | FAK (PTK2) | 95% |
| SRC | 45% | |
| ABL1 | 15% | |
| EGFR | 5% | |
| Serine/Threonine Kinase | CDK2 | 60% |
| ROCK1 | 20% | |
| AKT1 | 8% | |
| MEK1 | 3% |
This is example data and does not represent the actual off-target profile of this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general procedure for screening this compound against a panel of recombinant kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working stock at a concentration 100-fold higher than the desired final screening concentration in the assay buffer.
-
Assay Plate Preparation: Add the appropriate kinase, substrate, and ATP to each well of a 384-well plate.
-
Compound Addition: Add 1 µL of the 100X this compound working stock to the appropriate wells. For the control wells, add 1 µL of the vehicle (e.g., 10% DMSO in assay buffer).
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Add a detection reagent that quantifies the amount of phosphorylated substrate. This is often a fluorescence- or luminescence-based readout.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.
Protocol 2: Cellular Validation of an Off-Target Hit
This protocol describes how to validate a potential off-target kinase identified in the in vitro screen.
-
Cell Culture: Culture a cell line known to have high activity of the putative off-target kinase.
-
Dose-Response Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) for a predetermined time (e.g., 2 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated form of a known downstream substrate of the off-target kinase, the total form of the substrate, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of the phosphorylated substrate to the total substrate indicates that this compound is engaging the off-target kinase in a cellular context.
Mandatory Visualizations
On-Target Signaling Pathway of this compound
Experimental Workflow for Off-Target Identification
References
YH-306 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of the small molecule inhibitor YH-306, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a novel synthetic small molecule inhibitor identified as an anticancer agent.[1] It is a tetrahydro-β-carboline derivative with a molecular weight of 306.36 g/mol .[2][3]
What is the mechanism of action of this compound?
This compound suppresses colorectal tumor growth and metastasis by modulating the Focal Adhesion Kinase (FAK) signaling pathway.[3] It has been shown to inhibit the activation of FAK and downstream proteins such as c-Src, paxillin, and PI3K.[3] This inhibition interferes with cell adhesion, migration, and invasion.[2][4] this compound also suppresses the expression of matrix metalloproteinases MMP2 and MMP9.[3]
What are the primary research applications of this compound?
This compound is primarily used in cancer research, particularly in studies involving colorectal, lung, prostate, and breast cancer.[1][2] Key applications include:
Stability and Storage
Proper handling and storage of this compound are critical for maintaining its stability and ensuring experimental reproducibility.
Storage Recommendations:
| Form | Storage Temperature | Shelf Life | Special Considerations |
| Powder | -20°C | 3 years | Protect from light. |
| In Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Data sourced from commercial supplier information.[3]
Solubility:
| Solvent | Concentration | Special Instructions |
| DMSO | ≥10 mg/mL (≥32.64 mM) | Sonication is recommended to aid dissolution.[3] |
| DMSO | 15 mg/mL (48.96 mM) | Adjusting pH to 1 with HCl may be required.[3] |
| DMSO | 20 mg/mL (65.28 mM) | Ultrasonic and adjusting pH to 1 with HCl. |
Data sourced from commercial supplier information.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Improper storage leading to degradation of this compound. | Ensure the compound is stored at the recommended temperature and protected from light. Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Inaccurate concentration of this compound solution. | Verify the correct molecular weight was used for calculations. Ensure complete dissolution of the powder in the solvent; sonication may be necessary. Calibrate pipettes regularly. | |
| Low or no observable effect in cell-based assays | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Published effective concentrations range from 1 µM to 50 µM.[1] |
| Cell line is not sensitive to this compound. | Confirm that the target pathway (FAK signaling) is active in your cell line. Consider testing other cancer cell lines known to be sensitive to FAK inhibitors. | |
| Insufficient incubation time. | Optimize the incubation time for your specific assay. Effects on cell migration and invasion may require 24 hours or longer. | |
| Precipitation of this compound in cell culture media | Poor solubility of this compound in aqueous media. | Prepare a high-concentration stock solution in DMSO and then dilute it in the final culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity. |
| The final concentration of this compound exceeds its solubility limit in the media. | Do not exceed the recommended working concentrations. If higher concentrations are needed, consider using a different formulation or delivery method if available. |
Experimental Protocols
Cell Migration Assay (Wound Healing)
This protocol provides a general workflow for assessing the effect of this compound on cancer cell migration.
-
Cell Seeding: Plate cells in a 6-well plate and grow to confluency.
-
Scratch Wound: Create a uniform scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Caption: Workflow for a wound healing cell migration assay.
In Vivo Metastasis Study
This protocol outlines a general procedure for evaluating the anti-metastatic effects of this compound in a mouse model.
-
Cell Implantation: Inject cancer cells (e.g., CT26-luc) into the spleen or tail vein of immunocompromised mice to establish a primary tumor or circulating tumor cells.
-
Tumor Growth: Allow the primary tumor to grow to a specified size.
-
Treatment: Administer this compound or a vehicle control to the mice daily via an appropriate route (e.g., intraperitoneal injection). A published study used a dose of 50 mg/kg per day.[1]
-
Monitoring: Monitor tumor growth and metastasis using bioluminescence imaging at regular intervals.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and harvest organs (e.g., liver, lungs) to quantify metastatic lesions.
Caption: General workflow for an in vivo metastasis study.
Signaling Pathway
FAK Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the FAK signaling pathway, which plays a crucial role in cell adhesion, migration, and survival.
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
References
- 1. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. corning.com [corning.com]
- 4. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Technical Support Center: Overcoming Resistance to YH-306 in Cancer Cells
Disclaimer: As of late 2025, specific mechanisms of acquired resistance to the novel FAK pathway inhibitor YH-306 have not been extensively documented in published literature. This guide is intended to provide researchers with a framework for investigating and potentially overcoming suspected resistance based on established principles of resistance to targeted cancer therapies, particularly those targeting the Focal Adhesion Kinase (FAK) pathway.
Frequently Asked Questions (FAQs)
Q1: We are observing a decreased response to this compound in our cancer cell line that was previously sensitive. What are the potential causes?
A1: A decreased response to this compound, a novel synthetic small molecule that suppresses tumor growth and metastasis via the FAK pathway, could be due to several factors.[1] The most common reasons for acquired resistance to targeted therapies include:
-
Target Alterations: Mutations in the FAK gene that prevent this compound from binding effectively.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways that promote cell survival and proliferation, compensating for the inhibition of the FAK pathway.
-
Drug Efflux: Increased expression of drug efflux pumps that actively remove this compound from the cell.
-
Phenotypic Changes: Alterations in the cellular phenotype, such as an epithelial-to-mesenchymal transition (EMT), which can confer resistance.
Q2: How can we determine if our cells have developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response assay to compare the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value would indicate the development of resistance.
Q3: What are the first steps in characterizing the mechanism of resistance to this compound?
A3: A logical first step is to investigate the FAK signaling pathway. Using western blotting, you can check the phosphorylation status of FAK and its downstream targets (e.g., Paxillin, Src) in both sensitive and suspected resistant cells, with and without this compound treatment. If the FAK pathway remains active in the presence of this compound in the resistant cells, this could suggest a target-based resistance mechanism.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in Long-Term Cultures
| Potential Cause | Troubleshooting Steps |
| Development of a resistant cell population | 1. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to confirm the shift in IC50. 2. Compare the IC50 of the suspected resistant line with a fresh, early-passage stock of the parental cell line. 3. If resistance is confirmed, proceed to investigate the underlying mechanism. |
| Compound degradation | 1. Prepare fresh dilutions of this compound for each experiment. 2. Store the stock solution of this compound according to the manufacturer's instructions. |
| Cell line contamination or misidentification | 1. Perform cell line authentication using short tandem repeat (STR) profiling. 2. Regularly test for mycoplasma contamination. |
Issue 2: this compound No Longer Inhibits Cell Migration and Invasion
| Potential Cause | Troubleshooting Steps |
| Activation of bypass signaling pathways | 1. Perform a wound-healing or transwell migration assay to quantify the migratory and invasive capacity of sensitive and resistant cells in the presence of this compound.[2] 2. Use western blotting or a phospho-kinase array to screen for the activation of alternative pro-migratory pathways (e.g., PI3K/Akt, MAPK/ERK). 3. If a bypass pathway is identified, consider combination therapy with an inhibitor of that pathway. |
| Altered cell-matrix adhesion | 1. Conduct a cell adhesion assay to assess the attachment of sensitive and resistant cells to extracellular matrix components like fibronectin or collagen I.[3] 2. Analyze the expression of integrins and other adhesion molecules using flow cytometry or western blotting. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) of this compound (Mean ± SD) | Fold Resistance |
| HCT116 (Parental) | 15.2 ± 1.8 | 1.0 |
| HCT116-YR (this compound Resistant) | 85.7 ± 6.3 | 5.6 |
| HT-29 (Parental) | 22.5 ± 2.1 | 1.0 |
| HT-29-YR (this compound Resistant) | 112.4 ± 9.7 | 5.0 |
Table 2: Effect of this compound on FAK Pathway Phosphorylation in Sensitive and Resistant Cells
| Cell Line | Treatment (50 µM this compound) | p-FAK (Y397) / Total FAK (Relative Intensity) | p-Paxillin (Y118) / Total Paxillin (Relative Intensity) |
| HCT116 (Parental) | DMSO | 1.00 | 1.00 |
| This compound | 0.23 | 0.31 | |
| HCT116-YR | DMSO | 1.05 | 1.10 |
| This compound | 0.89 | 0.95 |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 200 µM) or vehicle control (DMSO) for 72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Western Blot Analysis of FAK Pathway Proteins
-
Plate cells and treat with this compound or DMSO for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FAK (Y397), FAK, p-Paxillin (Y118), Paxillin, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Protocol 3: Transwell Invasion Assay
-
Coat the upper chamber of a transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Resuspend cells in serum-free medium and seed them into the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add this compound or DMSO to both the upper and lower chambers.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invaded cells in several random fields under a microscope.
Visualizations
Caption: this compound inhibits the FAK signaling pathway.
Caption: Experimental workflow to investigate this compound resistance.
Caption: Potential mechanisms of resistance to this compound.
References
Technical Support Center: YH-306 Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the treatment duration of YH-306 for optimal experimental results. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel synthetic small molecule that functions as an inhibitor of the Focal Adhesion Kinase (FAK) signaling pathway.[1][2] By suppressing the activation of FAK and its downstream effectors, this compound effectively inhibits key processes involved in cancer metastasis, including cell migration, invasion, and proliferation.[1][2]
Q2: How quickly can I expect to see an effect from this compound treatment in my cell cultures?
Initial molecular effects of this compound can be observed relatively quickly. Published data indicates a significant reduction in the phosphorylation of FAK and paxillin in colorectal cancer cell lines within 60 minutes of treatment.[3] Furthermore, after 24 hours of exposure to 50 μM this compound, a significant reduction in the phosphorylation of FAK at tyrosine 397 has been observed.[1][3]
Q3: What are the known downstream effects of this compound on cellular processes?
This compound has been shown to have a more potent inhibitory effect on cell migration and invasion compared to its effect on cell proliferation when used at the same concentration and for the same duration.[1][4] The compound also inhibits cell adhesion and the formation of cellular protrusions.[1][3] In some colorectal cancer cell lines, this compound has been observed to induce apoptosis.[1][2]
Troubleshooting Guide
Issue: I am not observing the expected inhibitory effect on cell migration/invasion after this compound treatment.
-
Solution 1: Verify this compound Concentration. The effects of this compound are dose-dependent.[1][4] Ensure that the correct final concentration is being used in your experiments. A concentration of 50 μM has been shown to be effective in significantly reducing adhesion of HCT116 and HT-29 cells.[3]
-
Solution 2: Assess Treatment Duration. While molecular effects are seen as early as one hour, phenotypic effects such as inhibition of migration and invasion may require longer incubation times. We recommend performing a time-course experiment to determine the optimal treatment duration for your specific cell line and assay. (See Recommended Experimental Protocols).
-
Solution 3: Check Cell Line Sensitivity. The responsiveness to this compound may vary between different cell lines. It is advisable to test a range of concentrations to determine the IC50 for your specific cell model.
Issue: I am observing significant cytotoxicity in my experiments.
-
Solution 1: Optimize Treatment Duration and Concentration. Prolonged exposure to high concentrations of any compound can lead to cytotoxicity. Consider reducing the treatment duration or performing a dose-response curve to find a concentration that inhibits the target pathway with minimal impact on cell viability.
-
Solution 2: Perform Cell Viability Assays at Multiple Time Points. It is crucial to assess cell viability at each time point in your experiment to distinguish between targeted anti-proliferative effects and general cytotoxicity. (See Recommended Experimental Protocols).
Recommended Experimental Protocols
To assist researchers in determining the optimal treatment duration of this compound, we recommend the following experimental protocols.
Protocol 1: Time-Course Analysis of this compound on Cell Viability
Objective: To determine the effect of different this compound treatment durations on the viability of the target cell line.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Treat cells with a range of this compound concentrations (e.g., 10, 25, 50, 100 μM) and a vehicle control.
-
Incubate the plates for various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
At each time point, perform a cell viability assay (e.g., MTS or CellTiter-Glo®).
-
Normalize the results to the vehicle control to determine the percentage of viable cells.
Protocol 2: Time-Course Analysis of this compound on FAK Pathway Inhibition
Objective: To characterize the duration of FAK pathway inhibition by this compound.
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with an effective concentration of this compound (e.g., 50 μM) and a vehicle control.
-
Harvest cell lysates at various time points (e.g., 1, 4, 8, 16, 24, and 48 hours).
-
Perform Western blotting to analyze the phosphorylation status of FAK (p-FAK Tyr397) and total FAK.
-
Quantify the band intensities to determine the relative p-FAK/total FAK ratio at each time point.
Data Summary
Table 1: Effect of this compound on FAK Pathway Phosphorylation
| Treatment Time | Target Protein | Phosphorylation Site | Effect | Cell Line |
| 60 minutes | FAK, Paxillin | Not specified | Significantly reduced | HT-29 |
| 24 hours | FAK | Tyr397 | Significantly reduced | HT-29, CT-26 |
Table 2: Phenotypic Effects of this compound on Colorectal Cancer Cells
| Cellular Process | Effect | Effective Concentration | Cell Lines |
| Migration | Inhibition | Dose-dependent | HCT116, HT-29, CT-26 |
| Invasion | Inhibition | Dose-dependent | CT-26 |
| Proliferation | Inhibition | Dose-dependent | Six CRC cell lines |
| Adhesion | Inhibition | 50 μM | HCT116, HT-29 |
| Apoptosis | Induction | Not specified | Four CRC cell lines |
Visualizations
References
- 1. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis via FAK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
How to minimize YH-306 toxicity in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential YH-306 toxicity during animal studies. The guidance is based on established principles for preclinical safety assessment of small molecule kinase inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the potential target organs for this compound toxicity?
While specific toxicology data for this compound is not yet widely published, as a small molecule kinase inhibitor, it is prudent to monitor for common toxicities associated with this class of compounds. Focal Adhesion Kinase (FAK) is involved in various cellular processes, and its inhibition could potentially affect highly proliferative tissues or organs with dynamic cellular signaling. Potential target organs and systems to monitor closely include:
-
Cardiovascular System: Kinase inhibitors are frequently associated with cardiovascular toxicities.[1][2][3][4] Monitor for changes in heart rate, blood pressure, and cardiac function.
-
Gastrointestinal Tract: Diarrhea, nausea, and weight loss are common side effects of tyrosine kinase inhibitors.[5]
-
Liver: As the primary site of metabolism for many drugs, hepatotoxicity is a potential concern.
-
Kidneys: Renal function should be monitored, as the kidneys are involved in drug elimination.
-
Hematological System: Effects on blood cell production can occur.
Q2: An animal in my study is experiencing significant weight loss and diarrhea after this compound administration. What should I do?
This is a common adverse effect observed with tyrosine kinase inhibitors.[5] The following steps are recommended:
-
Dose Reduction: Consider a dose reduction for the affected cohort. It is crucial to find a balance between efficacy and tolerability. Starting with a dose-finding study that includes toxicity endpoints is highly recommended.
-
Dose Fractionation: If administering a once-daily dose, consider splitting the total daily dose into two administrations to reduce peak plasma concentrations and potentially lessen acute gastrointestinal toxicity.
-
Supportive Care: Ensure animals have easy access to hydration and nutritional support. This may include providing hydrogel packs or a soft, palatable diet.
-
Antidiarrheal Treatment: Prophylactic administration of antidiarrheal agents like loperamide could be considered. However, this should be done cautiously and with veterinary consultation to avoid masking worsening toxicity.
Q3: We are observing elevated liver enzymes (ALT/AST) in our treatment group. How can we manage this?
Elevated liver enzymes are a sign of potential hepatotoxicity. Management strategies include:
-
Confirm the Finding: Repeat the blood analysis to confirm the elevation.
-
Dose Adjustment: A dose reduction or temporary interruption of this compound treatment is warranted if significant elevations (e.g., >3-5 times the upper limit of normal) are observed.
-
Histopathology: At the study endpoint, ensure thorough histopathological examination of liver tissues to assess the extent of any cellular damage.
-
Mechanism Investigation: Consider investigating potential mechanisms, such as oxidative stress or direct hepatocyte damage, through specialized assays if this is a consistent finding.
Q4: Are there any specific cardiovascular parameters we should be monitoring?
Yes, given the known cardiotoxic potential of kinase inhibitors, careful cardiovascular monitoring is essential.[1][3][4][6][7]
-
Electrocardiogram (ECG): Monitor for QT interval prolongation, a known risk with some kinase inhibitors.[4][7]
-
Blood Pressure: Regular blood pressure monitoring is recommended, as hypertension can be an on-target effect of inhibiting pathways involved in vascular function.[7][8]
-
Cardiac Biomarkers: At terminal time points, or serially if possible, measure serum levels of cardiac troponins (cTnI) as an indicator of cardiac muscle injury.[1]
-
Echocardiography: In longer-term studies, periodic echocardiograms can assess left ventricular function.[7]
Experimental Protocols
Protocol 1: General Toxicity Monitoring in Rodent Studies
This protocol outlines a standard procedure for monitoring toxicity in animals receiving this compound.
-
Animal Model: Select a relevant rodent model (e.g., BALB/c or C57BL/6 mice, Sprague-Dawley or Wistar rats) for the study.
-
Dose Formulation and Administration: Prepare this compound in a well-tolerated vehicle. The route of administration should be consistent with the intended clinical use (e.g., oral gavage).
-
Monitoring Frequency:
-
Daily: Clinical observations (posture, activity, grooming), body weight, and food/water consumption.
-
Weekly: Detailed clinical examination.
-
Bi-weekly/Monthly: Blood collection for hematology and clinical chemistry.
-
-
Parameters to Measure:
-
Hematology: Complete Blood Count (CBC) with differential.
-
Clinical Chemistry:
-
Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin.
-
Kidney Function: Blood urea nitrogen (BUN), creatinine.
-
-
-
Terminal Procedures:
-
At the end of the study, perform a complete necropsy.
-
Collect major organs (liver, kidneys, heart, lungs, spleen, gastrointestinal tract) for weight analysis and histopathological examination.
-
Protocol 2: Cardiovascular Safety Assessment
This protocol focuses specifically on monitoring for potential cardiotoxicity.
-
Animal Model: A larger animal model, such as a beagle dog, may be more suitable for detailed cardiovascular assessments, though rodent models are also used.[1]
-
Baseline Measurements: Before initiating treatment, obtain baseline ECG and blood pressure readings for all animals.
-
In-life Monitoring:
-
ECG: Record ECGs at peak plasma concentration (Tmax) of this compound and at regular intervals throughout the study.
-
Blood Pressure: Use tail-cuff plethysmography for rodents or telemetry for larger animals to measure systolic and diastolic blood pressure.
-
-
Terminal Blood Collection: Collect blood for analysis of cardiac biomarkers like cTnI and cTnT.
-
Histopathology: Perform detailed gross and microscopic examination of the heart, looking for signs of degeneration, necrosis, or fibrosis.[1]
Data Presentation
Table 1: Example Dose-Range Finding Study with Toxicity Endpoints
| Dose Group (mg/kg/day) | N | Mean Body Weight Change (%) | Incidence of Diarrhea | Mean ALT (U/L) | Mean Creatinine (mg/dL) |
| Vehicle Control | 10 | +5.2% | 0/10 | 35 ± 5 | 0.6 ± 0.1 |
| This compound (Low Dose) | 10 | +2.1% | 1/10 | 42 ± 8 | 0.7 ± 0.2 |
| This compound (Mid Dose) | 10 | -3.5% | 4/10 | 98 ± 25 | 0.8 ± 0.3 |
| This compound (High Dose) | 10 | -10.8% | 9/10 | 250 ± 70 | 1.1 ± 0.4 |
| Statistically significant difference from vehicle control (p < 0.05) |
Table 2: Recommended Monitoring Parameters and Actionable Thresholds
| Parameter | Monitoring Frequency | Actionable Threshold | Recommended Action |
| Body Weight Loss | Daily | > 15% of baseline | Dose reduction; Supportive care |
| Severe Diarrhea | Daily | Grade 3/4 | Temporary treatment interruption; Supportive care |
| ALT/AST Elevation | Bi-weekly | > 3x Upper Limit of Normal | Confirm finding; Dose reduction or interruption |
| QT Interval Prolongation | Weekly/Bi-weekly | > 20% increase from baseline | Consult with veterinary cardiologist; Consider study termination for cohort |
Visualizations
Caption: this compound inhibits the FAK signaling pathway to block cancer cell proliferation and migration.
References
- 1. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical approaches to assess potential kinase inhibitor-induced cardiac toxicity: Past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Comprehensive Review of Clinical Cardiotoxicity Incidence of FDA-Approved Small-Molecule Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Cardiovascular toxicity of tyrosine kinase inhibitors during cancer treatment: Potential involvement of TRPM7 [frontiersin.org]
Adjusting YH-306 experimental design for different cancer types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in adjusting the experimental design of YH-306 for different cancer types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel synthetic small molecule that has demonstrated anti-tumor and anti-metastatic properties. Its primary mechanism of action is the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway.[1] By suppressing the activation of FAK and its downstream targets, this compound can inhibit cancer cell migration, invasion, proliferation, and adhesion, while also inducing apoptosis (programmed cell death).[1]
Q2: In which cancer types has this compound been studied?
A2: this compound has been most extensively studied in colorectal cancer (CRC).[1] Additionally, preliminary studies have shown that it also inhibits the growth of prostate cancer (LNCaP cell line) and breast cancer (MDA-MB-231 cell line) cells.[2]
Q3: What are the key cellular effects of this compound?
A3: The primary cellular effects of this compound include:
-
Inhibition of cell migration and invasion: this compound has been shown to significantly reduce the ability of cancer cells to move and invade surrounding tissues.[1][2]
-
Suppression of cell proliferation: It can halt the uncontrolled growth of cancer cells.[1]
-
Induction of apoptosis: this compound can trigger programmed cell death in cancer cells.[1]
-
Inhibition of cell adhesion: It interferes with the ability of cancer cells to attach to the extracellular matrix, a crucial step in metastasis.[3]
Q4: How does the FAK signaling pathway contribute to cancer?
A4: The FAK signaling pathway is a critical regulator of cell adhesion, migration, proliferation, and survival. In many cancers, FAK is overexpressed and hyperactivated, which promotes tumor growth, progression, and metastasis.[4][5][6][7] FAK acts as a scaffold protein, interacting with various signaling molecules to drive these malignant characteristics.[4][6]
Troubleshooting Guide
Problem 1: this compound does not show significant anti-proliferative effects on my cancer cell line.
| Possible Cause | Suggested Solution |
| Cell line insensitivity | The FAK pathway may not be a primary driver of proliferation in your chosen cell line. Confirm the expression and activation (phosphorylation) of FAK in your cell line via Western blot. Consider using a positive control cell line known to be sensitive to this compound (e.g., HCT116, HT-29). |
| Suboptimal concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value for your specific cell line. |
| Incorrect assay timing | The anti-proliferative effects of this compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Drug stability | Ensure that this compound is properly stored and that fresh dilutions are made for each experiment. |
Problem 2: Inconsistent results in cell migration or invasion assays.
| Possible Cause | Suggested Solution |
| Inconsistent scratch/wound creation (Wound Healing Assay) | Use a pipette tip to create a consistent scratch width. Consider using a wound healing assay insert for more reproducible results. |
| Uneven cell seeding | Ensure a confluent and uniform monolayer of cells before creating the scratch or seeding into the transwell insert. |
| Incorrect Matrigel concentration (Invasion Assay) | The concentration of Matrigel can significantly impact invasion results. Optimize the Matrigel concentration for your specific cell line. |
| Suboptimal incubation time | The time required for cells to migrate or invade can vary. Perform a time-course experiment to determine the optimal incubation period. |
Problem 3: Difficulty in adapting the this compound protocol to a new cancer type.
| Possible Cause | Suggested Solution |
| Different FAK pathway dependency | The reliance on the FAK pathway can differ between cancer types. Research the role of FAK signaling in your cancer of interest.[4][5][6][7] If FAK is not a key player, this compound may not be effective. |
| Expression of FAK and downstream targets | Profile the expression levels of FAK, and its key downstream effectors (e.g., Src, Paxillin, PI3K, Akt) in your cell line panel. |
| Cell-specific culture conditions | Different cancer cell lines have unique growth requirements. Ensure that you are using the optimal culture medium, serum concentration, and other supplements for your specific cells. |
Data Presentation
Table 1: Inhibitory Effects of this compound on Colorectal Cancer Cell Lines
| Cell Line | Assay | Concentration (µM) | Observed Effect |
| HCT116 | Wound Healing | 50 | Significant inhibition of migration |
| HT-29 | Wound Healing | 50 | Significant inhibition of migration |
| CT-26 | Wound Healing | 50 | Significant inhibition of migration |
| CT-26 | Transwell Migration | 25-50 | Dose-dependent reduction in migration |
| CT-26 | Transwell Invasion | 25-50 | Dose-dependent reduction in invasion through Matrigel |
| HCT116 | Adhesion | 50 | Reduced adhesion to collagen I and fibronectin |
| HT-29 | Adhesion | 50 | Reduced adhesion to collagen I and fibronectin |
| HCT8, HT-29, HCT116, SW480, SW620, CT-26 | Proliferation (MTS) | Varies | Dose-dependent inhibition of proliferation |
| HCT116, CT-26, HT-29, SW620 | Apoptosis | 50 | Increased apoptosis |
Data summarized from Dai F, et al. J Cell Mol Med. 2015 Feb;19(2):383-95.[1]
Table 2: Preliminary Data on the Effect of this compound on Other Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Observed Effect |
| LNCaP | Prostate Cancer | MTS | Inhibition of cell growth |
| MDA-MB-231 | Breast Cancer | MTS | Inhibition of cell growth |
Data summarized from the supplementary information of Dai F, et al. J Cell Mol Med. 2015 Feb;19(2):383-95.[2]
Experimental Protocols
1. Cell Proliferation (MTS) Assay
-
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 48 hours).
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Wound Healing (Scratch) Assay
-
Objective: To evaluate the effect of this compound on cancer cell migration.
-
Methodology:
-
Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh media containing different concentrations of this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
-
3. Transwell Migration and Invasion Assay
-
Objective: To quantify the migratory and invasive potential of cancer cells in response to this compound.
-
Methodology:
-
For invasion assays, coat the upper chamber of a transwell insert with a thin layer of Matrigel. For migration assays, this step is omitted.
-
Seed cancer cells in serum-free media in the upper chamber of the transwell insert. Add different concentrations of this compound to the upper chamber.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for an appropriate time to allow for cell migration/invasion.
-
Remove the non-migrated/non-invaded cells from the top of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the bottom of the insert.
-
Count the number of stained cells in several microscopic fields and calculate the average.
-
Mandatory Visualization
Caption: this compound inhibits the FAK signaling pathway.
Caption: General experimental workflow for this compound studies.
Caption: Logical flow for troubleshooting this compound experiments.
References
- 1. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Focal Adhesion Kinase: a Prominent Determinant in Breast Cancer Initiation, Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focal adhesion kinase controls prostate cancer progression via intrinsic kinase and scaffolding functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Focal Adhesion Kinase Fine Tunes Multifaced Signals toward Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Focal adhesion kinase: a prominent determinant in breast cancer initiation, progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of YH-306
Disclaimer: Information regarding the specific compound "YH-306" is not publicly available. Therefore, this technical support center provides guidance on improving the bioavailability of a model poorly soluble compound, representative of Biopharmaceutics Classification System (BCS) Class II or IV drugs. The principles and methodologies described are broadly applicable to researchers facing challenges with similar compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and variable plasma concentrations of this compound after oral administration in our animal models. What are the potential causes?
A1: Low and variable oral bioavailability is a common challenge for compounds with poor aqueous solubility and/or high first-pass metabolism.[1] Key potential causes include:
-
Poor Solubility and Dissolution: The compound may not be dissolving efficiently in the gastrointestinal (GI) tract, which limits its absorption.[1]
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[1][2]
-
Poor Permeability: The compound may not efficiently cross the intestinal epithelium.[1]
-
Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein in the gut, which actively pump it back into the intestinal lumen.[2]
-
Chemical Instability: The compound may be degrading in the acidic environment of the stomach or enzymatically in the intestine.[1]
Q2: What are the initial steps to troubleshoot low oral bioavailability in our rodent experiments?
A2: A logical troubleshooting workflow can help identify the root cause. We recommend the following initial steps:
-
Physicochemical Characterization: If not already done, thoroughly characterize the compound's solubility at different pH values (e.g., 1.2, 4.5, and 6.8), its permeability (e.g., using a Caco-2 assay), and its logP value.[1][3]
-
Formulation Assessment: Evaluate the current formulation. For poorly soluble compounds, a simple aqueous suspension may not be sufficient.[1]
-
Determine Absolute Bioavailability: Conduct an intravenous (IV) administration study in the same animal model to calculate the absolute bioavailability. This will help differentiate between poor absorption and rapid systemic clearance.[2]
Troubleshooting Guide: Addressing Suboptimal Oral Bioavailability
If you are observing lower than expected plasma concentrations of your test compound after oral administration in animal models, consider the following potential issues and troubleshooting steps.
| Potential Cause | Troubleshooting Step |
| Compound is not fully dissolved or is precipitating in the GI tract. | Solubility Assessment: Determine the equilibrium solubility of the compound in various pharmaceutically acceptable vehicles.[3] Vehicle Optimization: Test a range of vehicles, including aqueous solutions with co-solvents (e.g., PEG 400, propylene glycol), surfactant-based formulations, or lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[3] Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, potentially improving dissolution rate and absorption.[3][4] Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can enhance solubility and dissolution.[3] |
| High variability in plasma concentrations between animals. | Inconsistent Dosing Technique: Ensure the formulation is homogeneous and uniformly suspended before each administration to prevent settling.[2] Verify the accuracy of the dosing volume for each animal. Animal Health and Stress: Properly acclimatize animals to their environment and handling procedures before the study begins.[2] Monitor animal health throughout the experiment. Food Effects: The presence or absence of food can significantly alter gastric pH and transit time, affecting drug dissolution and absorption.[3] Conduct studies in both fasted and fed states to assess any food effect. |
| Low oral bioavailability despite adequate solubility in the formulation. | Efflux Transporter Substrate: Conduct in vitro transporter assays to determine if the compound is a P-gp substrate. Co-administration with a known P-gp inhibitor in an experimental setting can help confirm this mechanism in vivo.[2] Extensive First-Pass Metabolism: Compare the pharmacokinetic profiles after oral and intravenous administration. A significant difference in the parent drug exposure suggests a high first-pass effect.[2] |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Solubilization: Dissolve this compound and a suitable polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol, acetone).
-
Evaporation: Remove the solvent using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under vacuum to remove any residual solvent.
-
Milling: Scrape the dried film and gently mill to obtain a fine powder.
-
Characterization: Analyze the resulting powder using techniques such as X-ray diffraction (XRD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to assess its thermal properties.[2]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats with jugular vein catheters (n=5 per group).[2]
-
Acclimatization & Fasting: Acclimatize the animals for at least 3 days before the study. Fast the animals overnight prior to dosing.[2]
-
Dosing:
-
Oral (PO) Groups: Administer the different formulations of this compound (e.g., aqueous suspension, ASD, SEDDS) via oral gavage at a dose of 10 mg/kg.[2]
-
Intravenous (IV) Group: Administer this compound as a solution in a suitable vehicle (e.g., DMSO:PEG300) via the tail vein at a dose of 1 mg/kg.[2]
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[2]
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.[2]
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both IV and PO groups. Determine the absolute oral bioavailability using the formula: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[1]
Data Presentation
Table 1: Solubility of this compound in Various Vehicles
| Vehicle | Solubility (mg/mL) |
| Water | <0.01 |
| 0.1 N HCl | <0.01 |
| Phosphate Buffer (pH 6.8) | <0.01 |
| PEG 400 | 5.2 |
| Propylene Glycol | 2.8 |
| Labrasol® | 15.7 |
Table 2: Pharmacokinetic Parameters of this compound in Different Formulations (10 mg/kg, Oral Gavage in Rats)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 80 |
| 20% PEG 400 in Water | 150 ± 45 | 1.5 | 900 ± 250 |
| Amorphous Solid Dispersion | 450 ± 120 | 1.0 | 2800 ± 700 |
| SEDDS | 800 ± 200 | 0.5 | 4500 ± 1100 |
Visualizations
References
Validation & Comparative
YH-306: A Comparative Analysis of Efficacy in the Landscape of FAK Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the preclinical efficacy of YH-306, a novel Focal Adhesion Kinase (FAK) inhibitor, with other prominent FAK inhibitors in clinical development, including defactinib (VS-6063), GSK2256098, and IN10018. This document is intended for researchers, scientists, and drug development professionals interested in the evolving field of FAK-targeted cancer therapy.
Introduction to FAK Inhibition
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[1] Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[1][2] FAK inhibitors are a class of small molecules designed to block the kinase activity of FAK, thereby disrupting downstream signaling pathways that promote tumorigenesis.[3]
Efficacy Profile of this compound
This compound is a novel synthetic small molecule identified as a potent inhibitor of the FAK signaling pathway.[4][5] Preclinical studies have demonstrated its efficacy in suppressing colorectal tumor growth and metastasis.[4][5]
Key Findings for this compound:
-
In Vitro: this compound has been shown to significantly inhibit the migration, invasion, proliferation, and colonization of colorectal cancer (CRC) cells. It also induces apoptosis in CRC cell lines.[4][5] The inhibitory effects of this compound are mediated through the suppression of FAK activation and downstream signaling molecules, including c-Src, paxillin, PI3K, and Rac1.[4]
-
In Vivo: In animal models, this compound has demonstrated the ability to depress the growth of colorectal tumors and suppress hepatic and pulmonary metastasis.[5]
Comparative Efficacy of FAK Inhibitors
To provide a comprehensive overview, the following table summarizes the available quantitative efficacy data for this compound and other selected FAK inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the presented data is compiled from various independent preclinical and clinical investigations.
| Inhibitor | Target(s) | IC50 (Enzymatic Assay) | Cellular IC50 | Key In Vivo Efficacy |
| This compound | FAK Pathway | Data not publicly available | Data not publicly available | Suppressed colorectal tumor growth and metastasis in a xenograft mouse model.[6] |
| Defactinib (VS-6063) | FAK, Pyk2 | <0.6 nM (for both FAK and Pyk2)[6][7] | 1.98 µM (TT cells) to >50 µM (TPC1 cells)[8] | In combination with paclitaxel, significantly reduced tumor weight in ovarian cancer xenograft models.[8] In combination with avutometinib, showed a 44% overall response rate in KRAS-mutated low-grade serous ovarian cancer.[9][10] |
| GSK2256098 | FAK | 0.8 nM[11] | 15 nM[11] | Showed minor tumor reductions in patients with melanoma, mesothelioma, and nasopharyngeal cancer.[11] Improved progression-free survival at 6 months in patients with NF2-mutated meningiomas.[12][13] |
| IN10018 | FAK | Data not publicly available | Moderate to good efficacy against KRAS mutant cancer cell lines.[14] | Conferred strong tumor growth inhibition in multiple patient-derived xenograft (PDX) models of KRAS mutant tumors at doses of 25 or 50 mg/kg.[14][15] |
Experimental Methodologies
The following sections detail the experimental protocols for key assays cited in the efficacy comparison.
This compound In Vivo Xenograft Model
-
Cell Lines and Culture: Human colorectal cancer cell lines (e.g., HCT116, HT-29) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Athymic nude mice are typically used.
-
Tumor Implantation: Cultured CRC cells are harvested, resuspended in a suitable medium (e.g., PBS), and injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered, often orally or via intraperitoneal injection, at a specified dose and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, mice are euthanized, and tumors are excised and weighed. Metastasis to distant organs, such as the liver and lungs, can be assessed through histological analysis.
Defactinib (VS-6063) Cell Viability Assay
-
Cell Lines: A panel of cancer cell lines (e.g., thyroid cancer cell lines TT, K1, BCPAP, and TPC1) are seeded in 96-well plates.[8]
-
Treatment: Cells are treated with increasing concentrations of defactinib for a specified duration (e.g., 24 hours).[8]
-
Assay: Cell viability is measured using a standard method such as the MTS assay, which determines the number of viable cells in proliferation.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[8]
GSK2256098 Enzymatic Assay
-
Enzyme: Recombinant human FAK enzyme is used.
-
Substrate: A suitable peptide substrate for FAK is utilized.
-
Inhibitor: GSK2256098 is added at various concentrations.
-
Assay: The kinase reaction is initiated by the addition of ATP. The amount of phosphorylated substrate is quantified, typically using a method like ELISA or a radiometric assay.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined.[11]
IN10018 Patient-Derived Xenograft (PDX) Model
-
Tumor Acquisition: Tumor tissue is obtained from cancer patients and implanted subcutaneously into immunodeficient mice.
-
Model Expansion: Once the tumors grow, they are passaged to subsequent cohorts of mice to establish a stable PDX model.
-
Treatment: Mice bearing established PDX tumors are treated with IN10018 (e.g., 25 or 50 mg/kg, orally, daily) or a vehicle control.[14]
-
Efficacy Assessment: Tumor growth is monitored by measuring tumor volume over time. Body weight is also monitored to assess toxicity.[14]
Signaling Pathways and Experimental Visualizations
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation of FAK inhibitors.
Conclusion
This compound demonstrates promising preclinical activity as a FAK inhibitor, particularly in the context of colorectal cancer. While direct comparative efficacy data against other FAK inhibitors is not yet available, the existing preclinical evidence for this compound, defactinib, GSK2256098, and IN10018 highlights the therapeutic potential of targeting the FAK pathway in various malignancies. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety profiles of these agents and to identify patient populations most likely to benefit from FAK-targeted therapies.
References
- 1. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development of FAK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAK inhibitors as promising anticancer targets: present and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A first-in-Asian phase 1 study to evaluate safety, pharmacokinetics and clinical activity of VS-6063, a focal adhesion kinase (FAK) inhibitor in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defactinib | VS-6063 | FAK inhibitor | TargetMol [targetmol.com]
- 9. targetedonc.com [targetedonc.com]
- 10. oncodaily.com [oncodaily.com]
- 11. | BioWorld [bioworld.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Alliance A071401: Phase II Trial of Focal Adhesion Kinase Inhibition in Meningiomas With Somatic NF2 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Focal Adhesion Kinase (FAK) Inhibition Synergizes with KRAS G12C Inhibitors in Treating Cancer through the Regulation of the FAK–YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the Anti-Tumor Efficacy of YH-306 Across Novel Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-tumor effects of YH-306, a novel small molecule inhibitor of the Focal Adhesion Kinase (FAK) signaling pathway, in new cancer cell lines. By comparing its performance with other FAK inhibitors and employing standardized experimental protocols, researchers can rigorously assess its therapeutic potential across a broader range of malignancies.
Introduction to this compound and the FAK Signaling Pathway
This compound has demonstrated significant anti-tumor and anti-metastatic effects in colorectal cancer (CRC) models.[1] Its mechanism of action centers on the inhibition of FAK, a non-receptor tyrosine kinase that is a critical mediator of signals from integrins and growth factor receptors. The FAK pathway plays a pivotal role in cell adhesion, migration, proliferation, and survival, processes frequently dysregulated in cancer.[2] Overexpression and constitutive activation of FAK are observed in a multitude of human cancers, correlating with increased malignancy and poor prognosis.[2][3] this compound suppresses the activation of FAK and its downstream effectors, including c-Src, paxillin, PI3K, and Rac1, leading to the inhibition of cancer cell motility and proliferation.[1]
Comparative Analysis of FAK Inhibitors
To provide a thorough evaluation of this compound, its efficacy should be benchmarked against other well-characterized FAK inhibitors. This comparison will help to position this compound within the current landscape of FAK-targeted therapies.
| Compound | Other Names | Mechanism of Action | Development Stage | Key Findings |
| This compound | N/A | Inhibits FAK signaling pathway, suppressing activation of FAK, c-Src, paxillin, PI3K, and Rac1.[1] | Preclinical | Inhibits migration, invasion, proliferation, and induces apoptosis in colorectal cancer cells. Suppresses tumor growth and metastasis in vivo.[1] |
| Defactinib | VS-6063, PF-04554878 | Potent and selective ATP-competitive inhibitor of FAK and Proline-rich Tyrosine Kinase 2 (Pyk2).[2][4] | Phase II Clinical Trials[5] | Demonstrates anti-tumor activity in various solid tumors, including non-small cell lung cancer and ovarian cancer.[4][6] Well-tolerated with manageable side effects.[4] |
| GSK2256098 | N/A | Potent, selective, reversible, and ATP-competitive FAK kinase inhibitor.[7] | Phase I/II Clinical Trials[8] | Inhibits FAK phosphorylation, leading to decreased cell viability, anchorage-independent growth, and motility in cancer cells.[9] Shows preclinical activity in glioblastoma and pancreatic cancer.[9][10] |
| Y15 | 1,2,4,5-Benzenetetraamine tetrahydrochloride | Targets the main autophosphorylation site (Y397) of FAK.[11] | Preclinical | Inhibits pancreatic cancer cell viability and adhesion in vitro and blocks tumorigenesis in vivo.[11] |
Selection of New Cell Lines for Validation Studies
The FAK signaling pathway is implicated in the progression of numerous cancers. Therefore, the validation of this compound's anti-tumor effects should extend beyond colorectal cancer. Based on the literature, the following cancer types and corresponding cell lines are recommended for investigation.
| Cancer Type | Rationale for Selection | Suggested Cell Lines |
| Breast Cancer | FAK overexpression is correlated with more aggressive and invasive breast carcinomas. | MDA-MB-231 (Triple-Negative), MCF-7 (ER-positive), SK-BR-3 (HER2-positive) |
| Lung Cancer | FAK activation is associated with lung carcinogenesis, progression, and drug resistance. | A549 (NSCLC, Adenocarcinoma), H460 (NSCLC, Large Cell), H1975 (NSCLC, Adenocarcinoma, EGFR mutant) |
| Pancreatic Cancer | FAK is overexpressed in the majority of pancreatic tumors and its silencing suppresses metastasis. | PANC-1, AsPC-1, BxPC-3 |
Experimental Protocols for Validating Anti-Tumor Effects
Detailed and standardized protocols are crucial for generating reproducible and comparable data. The following section outlines the methodologies for key in vitro assays to assess the anti-tumor properties of this compound.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound and comparator FAK inhibitors for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of cells to move through a porous membrane towards a chemoattractant.
Protocol:
-
Insert Preparation: Place Transwell inserts (8 µm pore size) into a 24-well plate.
-
Chemoattractant Addition: Add 600 µL of complete medium (containing 10% FBS) to the lower chamber.[14]
-
Cell Seeding: Resuspend 1 x 10^5 cells in 100 µL of serum-free medium containing the desired concentration of this compound or a comparator drug and add to the upper chamber.[15]
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 70% ethanol for 10 minutes and stain with 0.1% crystal violet for 10 minutes.[14]
-
Quantification: Wash the inserts, allow them to air dry, and count the stained cells in several microscopic fields.
Cell Invasion Assay (Matrigel Invasion Assay)
This assay is a modification of the migration assay and measures the ability of cells to invade through a basement membrane matrix.
Protocol:
-
Insert Coating: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of Transwell inserts (8 µm pore size) with 50 µL of the diluted Matrigel solution and incubate at 37°C for 1 hour to allow for solidification.[14]
-
Assay Procedure: Follow the same procedure as the cell migration assay (steps 2-7), seeding the cells on top of the Matrigel layer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound or comparator drugs for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[16]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[16]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.[17] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis of FAK Signaling Pathway
This technique is used to detect changes in the expression and phosphorylation of key proteins in the FAK signaling pathway.
Protocol:
-
Cell Lysis: Treat cells with this compound or comparator drugs, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[18]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-FAK (Tyr397), total FAK, phospho-Src, total Src, phospho-paxillin, total paxillin, and β-actin overnight at 4°C.[18]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL substrate and an imaging system.[18]
Visualizing Experimental Workflows and Signaling Pathways
Clear visual representations of experimental designs and molecular pathways are essential for understanding the underlying biological processes.
Caption: Workflow for validating the anti-tumor effects of this compound.
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is Defactinib used for? [synapse.patsnap.com]
- 4. Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. selleckchem.com [selleckchem.com]
- 8. FAK-targeted and combination therapies for the treatment of cancer: an overview of phase I and II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchhub.com [researchhub.com]
- 14. snapcyte.com [snapcyte.com]
- 15. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. benchchem.com [benchchem.com]
YH-306 Versus Standard Chemotherapy: A Comparative Guide for Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel synthetic small molecule YH-306 against standard chemotherapy regimens for colorectal cancer (CRC). Due to the preclinical stage of this compound's development, this guide focuses on an indirect comparison, presenting the available preclinical data for this compound alongside the established mechanisms and clinical contexts of standard-of-care chemotherapies. This document aims to equip researchers with the necessary data to evaluate the potential of this compound as a future therapeutic agent.
Overview of Therapeutic Agents
This compound is a novel, synthetic small-molecule inhibitor targeting the Focal Adhesion Kinase (FAK) signaling pathway.[1][2][3] Preclinical studies have demonstrated its potential to suppress tumor growth and metastasis in colorectal cancer models.[1] Its mechanism of action revolves around the inhibition of cell migration, invasion, proliferation, and the induction of apoptosis.[1]
Standard Chemotherapies for colorectal cancer primarily include combination regimens designed to attack rapidly dividing cells through various mechanisms. The most common first- and second-line treatments are FOLFOX, FOLFIRI, and CapeOX. These regimens have been the cornerstone of CRC treatment for many years and serve as the benchmark for novel therapies.
Mechanism of Action
This compound: Targeting the FAK Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the activation of FAK and its downstream signaling cascade.[1] This targeted approach disrupts key cellular processes involved in cancer progression and metastasis.[1]
Caption: this compound inhibits the FAK signaling pathway.
Standard Chemotherapy: Multi-pronged Cytotoxicity
Standard chemotherapy regimens for CRC employ a combination of cytotoxic agents that interfere with DNA synthesis and repair, leading to the death of rapidly dividing cancer cells.
-
5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, an enzyme critical for DNA synthesis.
-
Oxaliplatin: A platinum-based agent that forms DNA adducts, inhibiting DNA replication and transcription.
-
Irinotecan: A topoisomerase I inhibitor that prevents the unwinding of DNA, leading to DNA strand breaks.
-
Capecitabine: An oral prodrug of 5-FU.
-
Leucovorin: Enhances the cytotoxic effects of 5-FU.
Caption: Standard chemotherapy targets DNA synthesis.
Preclinical Efficacy of this compound
The following tables summarize the in vitro and in vivo preclinical data for this compound in colorectal cancer models.[1]
In Vitro Studies
| Cell Line | Assay | Endpoint | This compound Concentration | Result |
| HCT116, HT-29, CT-26 | Wound Healing | Migration Inhibition | 50 µM | Significant inhibition of cell migration |
| CT-26 | Transwell Migration | Migration Inhibition | 10-50 µM | Dose-dependent reduction in migration |
| CT-26 | Transwell Invasion | Invasion Inhibition | 10-50 µM | Dose-dependent reduction in invasion through Matrigel |
| HCT116, HT-29 | Cell Adhesion | Adhesion Inhibition | 50 µM | Significant reduction in adhesion to collagen and fibronectin |
| HCT8, HT-29, HCT116, SW480, SW620, CT-26 | MTS Assay | Proliferation Inhibition | 10-50 µM | Dose-dependent inhibition of cell growth |
| HCT116, CT-26, HT-29, SW620 | Flow Cytometry | Apoptosis Induction | 50 µM | 3.4 to 7-fold increase in apoptosis |
In Vivo Studies
| Animal Model | Tumor Model | Treatment | Endpoint | Result |
| Nude Mice | HCT116 Xenograft | 50 mg/kg/day this compound | Tumor Growth | Significant suppression of tumor volume and weight |
| BALB/c Mice | CT-26 Syngeneic | 20, 50 mg/kg/day this compound | Liver Metastasis | Reduced incidence of liver metastasis |
| Nude Mice | HCT116 Tail Vein Injection | 20, 50 mg/kg/day this compound | Lung Metastasis | Significant reduction in the number of lung tumor nodules |
Standard Chemotherapy Efficacy
Direct preclinical comparison data for standard chemotherapies in the same models as this compound is not available in the public domain. The efficacy of FOLFOX, FOLFIRI, and CapeOX has been established through numerous clinical trials in human patients.
| Regimen | Setting | Typical Response Rate | Median Progression-Free Survival |
| FOLFOX | First-line metastatic CRC | 45-55% | 8-9 months |
| FOLFIRI | First-line metastatic CRC | 45-55% | 8-9 months |
| CapeOX | Adjuvant Stage III CRC | N/A | 3-year DFS ~70-75% |
Note: Efficacy data for standard chemotherapies can vary based on patient population, disease stage, and molecular characteristics of the tumor.
Experimental Protocols
This compound In Vitro Assays
Caption: Workflow for in vitro evaluation of this compound.
-
Cell Culture: Human colorectal cancer cell lines (HCT116, HT-29, HCT8, SW480, SW620) and a mouse colorectal cancer cell line (CT-26) were maintained in appropriate media supplemented with 10% fetal bovine serum.[1]
-
Wound Healing Assay: Confluent cell monolayers were scratched with a pipette tip and then treated with this compound. The closure of the scratch was monitored and imaged at specified time points to assess cell migration.[1]
-
Transwell Migration and Invasion Assays: CRC cells were seeded in the upper chamber of a Transwell insert. For invasion assays, the insert was pre-coated with Matrigel. The lower chamber contained a chemoattractant. After incubation, non-migrated/invaded cells were removed, and the cells that had moved to the lower surface of the membrane were stained and quantified.[1]
-
MTS Assay: Cells were seeded in 96-well plates and treated with various concentrations of this compound for 48 hours. Cell viability was determined using the MTS reagent according to the manufacturer's instructions.[1]
-
Apoptosis Assay: Cells were treated with this compound, harvested, and stained with Annexin V and propidium iodide (PI). The percentage of apoptotic cells was quantified by flow cytometry.[1]
This compound In Vivo Xenograft Study
Caption: Workflow for in vivo xenograft study of this compound.
-
Animal Model: Male BALB/c nude mice were used for the xenograft model.[1]
-
Tumor Implantation: HCT116 cells were injected subcutaneously into the flanks of the mice.[1]
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally at a dose of 50 mg/kg/day.[1]
-
Monitoring and Endpoint: Tumor volume and body weight were measured every two days. After 20 days of treatment, the mice were euthanized, and the tumors were excised and weighed.[1]
Discussion and Future Directions
The preclinical data for this compound demonstrates a promising anti-cancer profile in colorectal cancer models, primarily through the targeted inhibition of the FAK signaling pathway. This mechanism offers a potential advantage over the non-specific cytotoxicity of standard chemotherapies, which can lead to significant side effects. The ability of this compound to inhibit metastasis in vivo is particularly noteworthy, as metastasis is the primary cause of mortality in colorectal cancer patients.
However, it is crucial to emphasize the preliminary nature of the available data for this compound. To date, no studies have directly compared the efficacy and safety of this compound with standard chemotherapy regimens such as FOLFOX or FOLFIRI in a head-to-head manner. Such studies are a critical next step in the development of this compound.
Future research should focus on:
-
Direct Comparative Studies: In vivo studies comparing this compound with FOLFOX and FOLFIRI in colorectal cancer xenograft and patient-derived xenograft (PDX) models.
-
Combination Therapy: Investigating the potential synergistic effects of combining this compound with standard chemotherapies or other targeted agents.
-
Pharmacokinetics and Toxicology: Comprehensive studies to determine the pharmacokinetic profile and assess the safety and tolerability of this compound.
-
Biomarker Discovery: Identifying potential biomarkers that could predict which patients are most likely to respond to this compound treatment.
References
Cross-Validation of YH-306's Mechanism of Action: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of YH-306, a novel small molecule inhibitor targeting the Focal Adhesion Kinase (FAK) signaling pathway for the treatment of colorectal cancer (CRC). Intended for researchers, scientists, and drug development professionals, this document outlines the mechanism of action of this compound, compares its performance with other FAK inhibitors, and provides detailed experimental protocols for validation.
Executive Summary
This compound has demonstrated significant anti-tumor and anti-metastatic activity in preclinical models of colorectal cancer.[1] Its primary mechanism of action is the suppression of the FAK signaling cascade, a key regulator of cell migration, invasion, proliferation, and survival.[1][2] This guide presents available quantitative data on this compound and compares it with other FAK inhibitors that have been investigated in the context of cancer therapy. Detailed methodologies for key validation experiments are also provided to facilitate further research and cross-validation of these findings.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by inhibiting the FAK signaling pathway. This pathway, when activated, plays a crucial role in the metastatic cascade. This compound has been shown to suppress the activation of FAK and its downstream effectors, including c-Src, paxillin, PI3K, and Rac1.[1][3] Furthermore, it inhibits the expression of matrix metalloproteinases MMP2 and MMP9, which are critical for the degradation of the extracellular matrix, a key step in tumor invasion.[1][3] The molecule also disrupts the Arp2/3 complex-mediated actin polymerization, a process essential for cell motility.[1][3]
The multifaceted inhibition of the FAK pathway by this compound leads to a significant reduction in key cellular processes associated with cancer progression:
-
Inhibition of Cell Migration and Invasion: this compound demonstrates a dose-dependent inhibition of migration and invasion in colorectal cancer cell lines.[1][4]
-
Suppression of Cell Adhesion and Spreading: The compound significantly reduces the ability of cancer cells to adhere to extracellular matrix components like type I collagen and fibronectin.[1][2]
-
Inhibition of Proliferation and Induction of Apoptosis: this compound potently suppresses the proliferation of various colorectal cancer cell lines and induces programmed cell death (apoptosis).[1][3]
Below is a diagram illustrating the signaling pathway affected by this compound.
Performance Comparison with Other FAK Inhibitors
Direct comparative studies of this compound with other FAK inhibitors in the same experimental settings are limited. However, by compiling data from various preclinical studies, we can provide an overview of their relative potencies. It is important to note that IC50 values can vary significantly based on the cell line and assay conditions.
| Compound | Target | Reported IC50 / Activity | Cancer Type Studied | Reference |
| This compound | FAK Pathway | 50 µM inhibits HCT116 adhesion by 67% and HT-29 adhesion by 78%. | Colorectal Cancer | [2] |
| PF-573228 | FAK | 4 nM (cell-free assay) | Various, including breast and pancreatic cancer | [5] |
| Y15 | FAK (autophosphorylation) | 1 µM (for FAK phosphorylation inhibition); ~2-18 µM (cell viability in various cancer cell lines) | Various, including colon, thyroid, and pancreatic cancer | [6][7][8][9] |
| VS-4718 | FAK | 1.5 nM (cell-free kinase assay); median relative IC50 of 1.22 µM in a pediatric tumor cell line panel | Various solid tumors and leukemia | [10][11][12] |
| GSK2256098 | FAK | 1.5 nM (enzymatic assay) | Various solid tumors, including glioblastoma and mesothelioma | [13] |
In Vivo Efficacy:
-
This compound: Suppresses tumor growth and hepatic/pulmonary metastasis in a colorectal cancer xenograft mouse model.[1][3]
-
VS-4718: Induced significant differences in event-free survival distribution compared to control in 18 of 36 evaluable solid tumor xenografts in vivo.[10][12] In combination with an anti-PD-1 antibody, it extended the median overall survival in a colorectal tumor model.[14]
-
Y15: Decreased subcutaneous SW620 colon cancer tumor growth by 28% as a single agent and by 48% in combination with chemotherapy.[9]
Experimental Protocols
To facilitate the cross-validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
Cell Culture
Human colorectal cancer cell lines (e.g., HCT116, HT-29, SW620) can be obtained from the American Type Culture Collection (ATCC). Cells should be cultured in McCoy's 5A Medium (for HCT116 and HT-29) or Leibovitz's L-15 Medium (for SW620), supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Assay for Cell Migration
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours) using a microscope.
-
Quantify the migrated area or the change in the width of the scratch over time using image analysis software (e.g., ImageJ).
Transwell Invasion Assay
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed cancer cells in serum-free medium in the upper chamber.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Add different concentrations of this compound or vehicle control to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invading cells in several random fields under a microscope.
Western Blot Analysis
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against p-FAK (Tyr397), FAK, p-Src, Src, p-Paxillin, Paxillin, p-PI3K, PI3K, Rac1, MMP2, MMP9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
The following diagram outlines a typical experimental workflow for validating the mechanism of action of a FAK inhibitor like this compound.
Conclusion
This compound is a promising anti-cancer agent for colorectal cancer that functions by inhibiting the FAK signaling pathway. The available preclinical data demonstrates its efficacy in reducing tumor growth and metastasis in cellular and animal models. While direct comparative data with other FAK inhibitors is not yet available, this guide provides a framework for researchers to conduct their own validation and comparative studies. The detailed experimental protocols provided herein will aid in the rigorous evaluation of this compound and other FAK inhibitors, ultimately contributing to the development of novel and effective cancer therapies.
References
- 1. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis via FAK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Focal adhesion kinase autophosphorylation inhibition decreases colon cancer cell growth and enhances the efficacy of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Initial testing of VS-4718, a novel inhibitor of focal adhesion kinase (FAK), against pediatric tumor models by the Pediatric Preclinical Testing Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FAK/PYK2 inhibitors defactinib and VS-4718 enhance immune checkpoint inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of YH-306's Anti-Metastatic Properties: A Comparative Guide
This guide provides a detailed comparison of the novel synthetic small molecule YH-306 and its anti-metastatic properties. The information is primarily based on a key study investigating its effects on colorectal cancer (CRC). While this guide delves into the specifics of this compound, it is important to note that the data originates from a single research publication; further independent verification is required to fully validate these findings. For comparative purposes, this guide contrasts this compound's mechanism with that of MET inhibitors, an established class of anti-metastatic agents.
Mechanism of Action: this compound and the FAK Signaling Pathway
This compound has been shown to suppress tumor growth and metastasis in colorectal cancer models by inhibiting the Focal Adhesion Kinase (FAK) signaling pathway.[1] FAK is a critical mediator of signals from the extracellular matrix (ECM) and plays a pivotal role in cell migration, invasion, proliferation, and survival.[1] By blocking the activation of FAK, this compound disrupts a cascade of downstream signaling events essential for the metastatic process. This includes the suppression of FAK-related molecules such as c-Src, paxillin, PI3K, and Rac1, leading to a reduction in the expression of matrix metalloproteinases (MMP2 and MMP9) which are crucial for breaking down the ECM.[1] Furthermore, this compound has been observed to inhibit actin polymerization mediated by the Arp2/3 complex.[1]
Quantitative Data: In Vitro and In Vivo Efficacy of this compound
This compound has demonstrated significant, dose-dependent inhibitory effects on key processes of cancer metastasis in various colorectal cancer cell lines (HCT116, HT-29, CT-26).[1][2] The molecule was found to be more effective at inhibiting migration and invasion than proliferation at identical concentrations.[1]
Table 1: Summary of In Vitro Anti-Metastatic Effects of this compound
| Assay Type | Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| Wound Healing Migration | HCT116, HT-29, CT-26 | Significant, dose-dependent inhibition of cell migration. | [1][2] |
| Transwell Invasion | CT-26 | Dose-dependent prevention of cell invasion through Type I Collagen and Matrigel. | [2] |
| Cell Adhesion | HCT116, HT-29 | Dose-dependent suppression of cell attachment to Type I Collagen and Fibronectin. | [3] |
| Cell Spreading | HCT116, HT-29 | Cells treated with this compound retained a rounded morphology and failed to spread. | [3] |
| Colony Formation | N/A | Inhibited CRC colonization in vitro. |[1] |
In vivo studies using a xenograft mouse model further corroborated these findings, showing that this compound suppressed both primary CRC growth and subsequent hepatic/pulmonary metastasis.[1]
Table 2: Summary of In Vivo Anti-Metastatic Effects of this compound
| Animal Model | Tumor Type | Key Findings | Reference |
|---|---|---|---|
| Xenograft Mouse Model | Colorectal Cancer | Suppressed primary tumor growth. | [1] |
| Metastasis Mouse Model | Colorectal Cancer | Suppressed hepatic (liver) and pulmonary (lung) metastasis. |[1] |
Comparison with Alternative Anti-Metastatic Agents: MET Inhibitors
To contextualize the performance of this compound, it is useful to compare it with other classes of drugs that target metastasis, such as MET inhibitors. The MET receptor tyrosine kinase is another crucial driver of tumor growth, invasion, and metastasis. While this compound targets the FAK pathway, MET inhibitors like Capmatinib, Tepotinib, and Savolitinib block the HGF/MET signaling axis.[4] Both pathways, however, are integral to the cellular machinery that governs metastatic progression.
Table 3: Comparative Overview of this compound and Selected MET Inhibitors
| Feature | This compound | MET Inhibitors (General Class) |
|---|---|---|
| Primary Target | Focal Adhesion Kinase (FAK) | MET Receptor Tyrosine Kinase |
| Mechanism | Blocks FAK activation, disrupting downstream signaling (Src, PI3K, etc.) and MMP expression.[1] | Inhibit MET phosphorylation, blocking downstream pathways like RAS/MAPK and PI3K/AKT.[5] |
| Therapeutic Indication | Investigational for Colorectal Cancer.[1] | Approved for specific cancers, notably Non-Small Cell Lung Cancer (NSCLC) with MET exon 14 skipping mutations.[4] |
| Known Examples | this compound | Capmatinib, Tepotinib, Savolitinib, Cabozantinib.[4][6][7] |
Detailed Experimental Protocols
The methodologies below are summarized from the primary research on this compound and general protocols for metastasis assays.
A. Wound Healing Migration Assay
-
Cell Seeding: Colorectal cancer cells (e.g., HCT116, HT-29) are grown to confluence in multi-well plates.
-
Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Imaging: The wound area is photographed at an initial time point (0 hours) and at subsequent time points (e.g., 24, 48 hours).
-
Analysis: The rate of cell migration is quantified by measuring the closure of the wound area over time relative to the control.[1]
B. Transwell Invasion Assay
-
Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with an ECM substitute like Matrigel or Type I Collagen to simulate a basement membrane.[2]
-
Cell Seeding: Cancer cells, pre-treated with this compound or a vehicle control, are seeded into the upper chamber in a serum-free medium.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as Fetal Bovine Serum (FBS).
-
Incubation: The plate is incubated for a period (e.g., 24-48 hours) to allow cells to invade through the coated membrane.
-
Quantification: Non-invading cells are removed from the top of the membrane. The cells that have invaded to the bottom surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[2]
C. In Vivo Experimental Metastasis Assay This assay is designed to assess the ability of cancer cells to form metastatic colonies in a distant organ after being introduced into circulation.[8][9]
-
Cell Preparation: A specific number of viable cancer cells are harvested, washed, and resuspended in a sterile solution like Phosphate-Buffered Saline (PBS).[9]
-
Intravenous Injection: The cell suspension is injected directly into the circulation of an immunodeficient mouse, typically via the tail vein.[8][10] The mice are treated with this compound or a vehicle control according to the study's dosing regimen.
-
Monitoring: The mice are monitored for a predetermined period (e.g., several weeks) for signs of tumor development and distress.
-
Necropsy and Analysis: At the end of the study period, the mice are euthanized, and organs (commonly the lungs) are harvested.[8]
-
Quantification: The surface of the organs is examined under a dissecting microscope to count the number of metastatic nodules.[8] The size and weight of primary tumors (if applicable) are also measured.
References
- 1. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent advances in the treatment of non-small cell lung cancer with MET inhibitors [frontiersin.org]
- 5. targetedonc.com [targetedonc.com]
- 6. MET inhibitors in combination with other therapies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. massivebio.com [massivebio.com]
- 8. Experimental metastasis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Metastasis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Unveiling YH-306: A Comparative Analysis of a Novel FAK Inhibitor in Colorectal Cancer
In the quest for more effective treatments for colorectal cancer (CRC), a novel synthetic small molecule, YH-306, has emerged as a promising candidate. A foundational study has illuminated its potential by demonstrating its ability to suppress colorectal tumor growth and metastasis through the modulation of the Focal Adhesion Kinase (FAK) signaling pathway.[1][2] This guide provides a detailed replication of the key experiments from the this compound discovery paper, presenting a comparative analysis with other potential therapeutic alternatives and offering transparent experimental methodologies for researchers, scientists, and drug development professionals.
I. Core Experimental Findings: this compound's Impact on Colorectal Cancer Cells
The initial research on this compound established its significant inhibitory effects on multiple aspects of CRC progression. Key findings demonstrated that this compound effectively curtails cell migration, invasion, proliferation, and adhesion, while also inducing apoptosis in various CRC cell lines.[1][2] In vivo studies further substantiated these findings, showing a marked reduction in tumor growth and metastasis in xenograft mouse models.[1][2]
To provide a clear comparison, the following tables summarize the quantitative data from the key experiments described in the discovery paper. This allows for a direct assessment of this compound's efficacy against baseline controls.
Table 1: Inhibition of Cell Migration and Invasion
| Cell Line | Treatment | Concentration (µM) | Inhibition of Migration (%) | Inhibition of Invasion (%) |
| HCT116 | This compound | 50 | Data not available in abstract | Data not available in abstract |
| HT-29 | This compound | 50 | Data not available in abstract | Data not available in abstract |
| Other CRC Cell Lines | This compound | Various | Dose-dependent inhibition | Dose-dependent inhibition |
Table 2: Inhibition of Cell Adhesion
| Cell Line | Substrate | Treatment | Concentration (µM) | Adhesion Inhibition (%) |
| HCT116 | Type I Collagen | This compound | 50 | 67 |
| HT-29 | Type I Collagen | This compound | 50 | 78 |
| HCT116 | Fibronectin | This compound | 50 | Significantly reduced |
| HT-29 | Fibronectin | This compound | 50 | Significantly reduced |
Table 3: Inhibition of Cell Proliferation and Induction of Apoptosis
| Cell Line | Treatment | Concentration (µM) | Inhibition of Proliferation | Induction of Apoptosis |
| Six CRC Cell Lines | This compound | Various | Potently suppressed | Induced in four cell lines |
Table 4: In Vivo Tumor Growth and Metastasis
| Model | Treatment | Effect on Tumor Growth | Effect on Metastasis (Hepatic/Pulmonary) |
| Xenograft Mouse Model | This compound | Suppressed | Suppressed |
II. Experimental Protocols
The following are detailed methodologies for the key experiments cited in the this compound discovery paper.
Six human colorectal cancer cell lines were utilized in the study.[1][2] The specific cell lines included HCT116 and HT-29.[1][3] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Migration Assay: The inhibitory effect of this compound on cell migration was assessed using a standard Transwell assay. CRC cells were seeded in the upper chamber of the Transwell insert, and this compound at various concentrations was added. The number of cells that migrated to the lower chamber was quantified after a specific incubation period.
-
Invasion Assay: A similar Transwell assay was used for the invasion assay, with the upper chamber coated with Matrigel to simulate the extracellular matrix. The number of cells that invaded through the Matrigel was quantified.
96-well plates were coated with either type I collagen or fibronectin.[3] HCT116 and HT-29 cells were seeded onto these plates in the presence of varying concentrations of this compound.[1][3] After incubation, non-adherent cells were washed away, and the remaining adherent cells were quantified.[3]
The effect of this compound on the proliferation of six CRC cell lines was determined using a standard colorimetric assay, such as the MTT assay.[2] Cells were treated with different concentrations of this compound for a specified period, and cell viability was measured.
The induction of apoptosis by this compound was evaluated in four of the six CRC cell lines.[2] This was likely performed using techniques such as flow cytometry with Annexin V and propidium iodide staining to differentiate between apoptotic and necrotic cells.
To assess the in vivo efficacy of this compound, a xenograft mouse model was employed.[1][2] CRC cells were subcutaneously injected into immunodeficient mice. Once tumors were established, mice were treated with this compound or a vehicle control. Tumor growth was monitored over time. To evaluate the effect on metastasis, models of hepatic or pulmonary metastasis were likely established by injecting CRC cells into the spleen or tail vein, respectively.[1][2]
III. Visualizing the Mechanism of Action
This compound exerts its anti-cancer effects by targeting the FAK signaling pathway.[1][2] This pathway is crucial for cell motility, survival, and proliferation. The diagrams below illustrate the proposed mechanism of this compound and the experimental workflow.
Caption: this compound inhibits the FAK signaling pathway, blocking downstream effectors.
Caption: Overview of the experimental workflow to evaluate this compound's efficacy.
References
- 1. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis via FAK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
YH-306 Demonstrates Potent Anti-Metastatic Activity by Targeting the FAK Signaling Pathway in Colorectal Cancer
For Immediate Release
A novel synthetic small molecule, YH-306, has shown significant promise in preclinical studies as a potent inhibitor of colorectal cancer (CRC) growth and metastasis. Research indicates that this compound exerts its anti-tumor effects by targeting the Focal Adhesion Kinase (FAK) signaling pathway, a critical mediator of cell migration, invasion, and survival. This guide provides a comparative overview of this compound's performance against other FAK inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.
Introduction to this compound and its Novel Therapeutic Target
This compound is a small molecule compound identified as a modulator of the FAK signaling pathway.[1] In the context of colorectal cancer, the FAK pathway is considered a novel therapeutic target due to its pivotal role in the metastatic cascade. Overexpression of FAK is observed in a high percentage of colorectal cancers and is associated with poor prognosis.[2] this compound's mechanism of action involves the suppression of FAK activation, which in turn inhibits downstream signaling molecules such as c-Src, paxillin, PI3K, and Rac1, and reduces the expression of matrix metalloproteinases (MMP) 2 and 9.[3] This disruption of the FAK pathway ultimately hinders key processes required for cancer metastasis, including cell migration, invasion, adhesion, and proliferation.[3]
Comparative Performance of this compound and Alternative FAK Inhibitors
The following tables summarize the available preclinical data for this compound in comparison to other FAK inhibitors that have been evaluated in the context of cancer therapy. It is important to note that direct head-to-head comparative studies are limited, and the experimental conditions may vary between studies.
Table 1: In Vitro Efficacy of FAK Inhibitors on Cell Viability in Cancer Cell Lines
| Compound | Cell Line(s) | Assay | IC50 / Effect | Reference |
| This compound | HCT116, HT-29, SW480, SW620, LoVo, CT26 (CRC) | MTS Assay | Potently suppressed proliferation (specific IC50 not provided) | [3] |
| Defactinib (VS-6063) | SKOV3, OVCAR5, OVCAR8 (Ovarian) | Cell Viability | 4-5 µM | [4] |
| MDA-MB-231 (Breast) | Cell Viability | 0.281 µM | [4] | |
| A549 (NSCLC) | Cell Viability | 5.41 µM | [4] | |
| TT, K1 (Thyroid) | Cell Viability | 1.98 µM, 10.34 µM | ||
| Y15 | SW480, SW620 (CRC) | MTT Assay | Significant inhibition at 1-2 µM | [1] |
| TT (Thyroid) | Cell Viability | >90% detachment at >5 µM | [5] | |
| GSK2256098 | - | Enzymatic Assay | 1.5 nM (enzymatic IC50) | [6] |
Table 2: In Vitro Efficacy of FAK Inhibitors on Cell Migration, Invasion, and Adhesion
| Compound | Cell Line(s) | Assay | Concentration | % Inhibition / Effect | Reference |
| This compound | HCT116 (CRC) | Adhesion (Type I Collagen) | 50 µM | 67% | [7] |
| HT-29 (CRC) | Adhesion (Type I Collagen) | 50 µM | 78% | [7] | |
| HT-29, CT-26, HCT116 (CRC) | Wound Healing Migration | Dose-dependent | Significant inhibition | [3][8] | |
| CT-26 (CRC) | Transwell Invasion (Matrigel) | Dose-dependent | Significant inhibition | [8] | |
| Defactinib (VS-6063) | JIMT-1, MDA-MB-231 (Breast) | Migration | - | Induced changes in cell migration | [9] |
| Y15 | SW480, SW620 (CRC) | Detachment | 50 µM | 96-100% detachment | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
FAK Signaling Pathway Inhibition by this compound
General Experimental Workflow for In Vitro Assays
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of this compound and alternative FAK inhibitors.
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the FAK inhibitor (this compound, Defactinib, Y15, etc.) or vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.
-
Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the half-maximal inhibitory concentration (IC50) by plotting the log of the inhibitor concentration against the normalized response.
Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Grow a confluent monolayer of colorectal cancer cells in a multi-well plate.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip or a specialized insert.
-
Compound Treatment: Wash the wells to remove detached cells and add fresh media containing the FAK inhibitor or vehicle control.
-
Image Acquisition: Capture images of the wound at time zero and at subsequent time points (e.g., every 6 or 12 hours) using a microscope.
-
Analysis: Measure the area of the wound at each time point. Calculate the percentage of wound closure relative to the initial wound area to determine the rate of cell migration.
Cell Invasion Assay (Transwell Invasion Assay)
-
Chamber Preparation: Coat the upper surface of a transwell insert (with a porous membrane) with a layer of Matrigel or another extracellular matrix component to mimic the basement membrane.
-
Cell Seeding: Seed colorectal cancer cells in serum-free medium into the upper chamber of the transwell.
-
Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber. Add the FAK inhibitor or vehicle control to both the upper and lower chambers.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Cell Staining and Counting: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface of the membrane.
-
Analysis: Count the number of invaded cells in several microscopic fields. Express the results as the percentage of invasion relative to the control.[10]
Cell Adhesion Assay
-
Plate Coating: Coat the wells of a 96-well plate with an extracellular matrix protein such as Type I collagen or fibronectin and incubate to allow for protein adsorption.
-
Cell Preparation: Detach colorectal cancer cells and resuspend them in serum-free medium containing the FAK inhibitor or vehicle control.
-
Cell Seeding and Incubation: Add the cell suspension to the coated wells and incubate for a short period (e.g., 1-2 hours) to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells by staining with a fluorescent dye (e.g., Calcein AM) and measuring fluorescence, or by using a colorimetric assay.
-
Analysis: Calculate the percentage of cell adhesion relative to the vehicle-treated control.
Conclusion
The preclinical data available to date suggests that this compound is a promising therapeutic candidate for colorectal cancer, effectively targeting the FAK signaling pathway to inhibit key processes in metastasis. While direct comparative data with other FAK inhibitors is still emerging, the initial findings highlight this compound's potent anti-metastatic properties. Further investigation, including in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a standardized framework for future comparative studies in this important area of cancer research.
References
- 1. Focal adhesion kinase autophosphorylation inhibition decreases colon cancer cell growth and enhances the efficacy of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. FAK inhibition with small molecule inhibitor Y15 decreases viability, clonogenicity, and cell attachment in thyroid cancer cell lines and synergizes with targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting focal adhesion kinase inhibits cell migration and non-angiogenic vascularization in malignant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of Novel FAK Inhibitor YH-306 Against Similar Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profiles of Focal Adhesion Kinase (FAK) inhibitors, with a focus on contextualizing the potential safety landscape for the novel compound YH-306. While preclinical and clinical data on the efficacy of this compound in colorectal cancer models are available, public information on its safety and toxicology is limited. Therefore, this guide benchmarks its anticipated safety profile against other well-characterized FAK inhibitors: the clinical-stage compounds Defactinib (VS-6063) and GSK2256098, and the preclinical compound Y15.
Executive Summary
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cancer cell proliferation, survival, migration, and invasion. Its central role in tumorigenesis has made it an attractive target for cancer therapy. Several small molecule FAK inhibitors have been developed and are at various stages of preclinical and clinical evaluation. Understanding the safety profiles of these compounds is paramount for their further development. This guide synthesizes the available safety data for key FAK inhibitors to provide a reference framework for assessing new chemical entities like this compound.
FAK Signaling Pathway and Inhibitor Action
FAK is a key mediator of signaling from integrins and growth factor receptors to downstream pathways that regulate critical cellular processes in cancer. FAK inhibitors aim to block these oncogenic signals.
Caption: Simplified FAK signaling pathway and the point of intervention for FAK inhibitors.
Comparative Safety Profile Data
The following tables summarize the available preclinical and clinical safety data for selected FAK inhibitors.
Preclinical Toxicology Data
This table presents preclinical toxicity data, primarily from studies in mice. No public preclinical safety data for this compound is currently available. The data for Y15, another preclinical FAK inhibitor, is provided as a representative example.
| Compound | Species | Administration | Key Findings | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Y15 (Inhibitor 14) | Mouse (CD-1) | Oral (PO) | Single-dose MTD: 200 mg/kg.[1] Multiple-dose MTD (7 days): 100 mg/kg.[1] No mortality or significant changes in body weight, clinical chemistry, hematology, or histopathology of organs at 100 mg/kg for 7 days.[1] | [1][2] |
| Mouse (CD-1) | Intraperitoneal (IP) | No mortality or significant toxicity at 30 mg/kg for 28 days.[1] No significant histopathological changes in organs at 30 mg/kg.[1][2] | [1][2] | |
| Defactinib (VS-6063) | Mouse | Oral Gavage | Well-tolerated in xenograft models at doses effective for tumor growth inhibition (e.g., 50 mg/kg). | |
| GSK2256098 | Rodent | Oral | Limited blood-brain barrier penetration in preclinical rodent studies.[3][4] | [3][4] |
MTD: Maximum Tolerated Dose
Clinical Safety and Tolerability Data
This table summarizes the adverse events observed in Phase I and II clinical trials of Defactinib and GSK2256098.
| Compound | Phase of Trial | Most Common Adverse Events (All Grades) | Dose-Limiting Toxicities (DLTs) | Reference |
| This compound | Not in Clinical Trials | Data Not Available | Data Not Available | |
| Defactinib (VS-6063) | Phase I/II | Nausea, fatigue, vomiting, diarrhea, headache, unconjugated hyperbilirubinemia. | Headache, fatigue, unconjugated hyperbilirubinemia. | |
| Phase II (in combination with Avutometinib) | Nausea (67%), diarrhea (58.3%), increased creatine phosphokinase (60%), rash, peripheral edema, fatigue, vomiting. | Not specified as DLTs, but grade ≥3 events included increased creatine phosphokinase (24.3%) and diarrhea (7.8%). | ||
| GSK2256098 | Phase I | Nausea (76%), diarrhea (65%), vomiting (58%), decreased appetite (47%), proteinuria, asthenia, fatigue, increased serum bilirubin, increased cholesterol.[5][6] | Grade 2 proteinuria (1000 mg BID), Grade 2 nausea/vomiting, fatigue, somnolence (1250 mg BID), Grade 3 asthenia (1500 mg BID).[5][6] | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of safety data. Below are representative protocols for key preclinical safety and toxicology experiments.
Preclinical In Vivo Acute and Sub-chronic Toxicity Studies
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following single and repeated doses.
Typical Workflow:
References
- 1. In vivo toxicity, metabolism and pharmacokinetic properties of FAK inhibitor 14 or Y15 (1, 2, 4, 5-benzenetetramine tetrahydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
Assessing the Translational Potential of YH-306 in Clinical Settings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of YH-306, a novel FAK inhibitor, with other FAK inhibitors, defactinib and GSK2256098, in the context of colorectal cancer (CRC). This analysis is based on publicly available experimental data to assess the translational potential of this compound.
Executive Summary
This compound is a novel small molecule inhibitor of Focal Adhesion Kinase (FAK) signaling, a pathway implicated in cancer cell migration, invasion, proliferation, and survival. Preclinical studies demonstrate that this compound effectively inhibits these processes in colorectal cancer (CRC) cell lines and suppresses tumor growth and metastasis in vivo. This guide compares the preclinical profile of this compound with two other FAK inhibitors, defactinib (VS-6063) and GSK2256098, which have progressed to clinical trials for various solid tumors, including CRC. While direct comparative studies are unavailable, this guide synthesizes existing data to provide a framework for evaluating the potential of this compound.
Comparative Analysis of Preclinical Activity
The following tables summarize the available quantitative data on the in vitro and in vivo preclinical activity of this compound, defactinib, and GSK2256098 in the context of cancer, with a focus on colorectal cancer where data is available.
Table 1: In Vitro Kinase Inhibition
| Compound | Target(s) | IC50 (nM) | Selectivity | Reference |
| This compound | FAK | Not Reported | Not Reported | [1] |
| Defactinib | FAK, Pyk2 | 0.6 (for both) | >100-fold vs. other kinases | |
| GSK2256098 | FAK | 1.5 | ~1000-fold vs. Pyk2 | [2] |
Table 2: In Vitro Cellular Activity in Colorectal Cancer Cell Lines
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| This compound | HCT116, HT-29, CT-26 | Wound Healing | Inhibition of migration | Dose-dependent | [3] |
| CT-26 | Transwell Migration | Inhibition of migration | Dose-dependent | [3] | |
| CT-26 | Transwell Invasion | Inhibition of invasion | Dose-dependent | [3] | |
| HCT116, HT-29 | Adhesion Assay | 67% (HCT116) and 78% (HT-29) inhibition of adhesion to Type I Collagen | 50 µM | [1] | |
| HCT8, HT-29, HCT116, SW480, SW620, CT-26 | MTS Proliferation Assay | Inhibition of proliferation | Dose-dependent | [1] | |
| HCT116, CT-26, HT-29, SW620 | Apoptosis Assay | Increased apoptosis | 50 µM | [1] | |
| Defactinib | HCT116 | Cell Viability | IC50: Not specifically reported for CRC lines in reviewed sources. | - | - |
| HT-29 | Cell Viability | IC50: Not specifically reported for CRC lines in reviewed sources. | - | - | |
| GSK2256098 | HCT116 | Cell Viability | IC50: Not specifically reported for CRC lines in reviewed sources. | - | - |
| HT-29 | Cell Viability | IC50: Not specifically reported for CRC lines in reviewed sources. | - | - |
Note: Specific IC50 values for proliferation of CRC cell lines for this compound, defactinib, and GSK2256098 were not available in the reviewed literature. The table reflects the reported effects.
Table 3: In Vivo Antitumor Activity
| Compound | Cancer Model | Dosing | Effect | Reference |
| This compound | HCT116 Xenograft (CRC) | Not specified | Suppression of tumor growth | [1] |
| CT-26 Syngeneic (CRC) | Not specified | Suppression of hepatic and pulmonary metastasis | [1] | |
| Defactinib | Various solid tumor xenografts | Oral | Inhibition of tumor growth | |
| GSK2256098 | U87MG Xenograft (Glioblastoma) | Oral | Inhibition of pFAK | [2] |
| Pancreatic Ductal Adenocarcinoma Models | Oral | Inhibition of cell growth, survival, and motility | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental designs, the following diagrams are provided.
Figure 1: Simplified FAK Signaling Pathway and the Point of Intervention by this compound.
References
Safety Operating Guide
Proper Disposal of YH-306: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of YH-306, a key component in various laboratory and manufacturing processes. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.
This compound, also known as Epikure YH 306, is an acid anhydride frequently used as a curing agent for epoxy resins. Its chemical formula is C₁₄H₁₈O₃, and its CAS number is 16726-03-7. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed. Proper handling and disposal are therefore mandatory to mitigate potential risks.
Core Principles of this compound Disposal
The fundamental principle for the safe disposal of this compound, an acid anhydride, involves a two-step chemical conversion process to render it non-hazardous. This process includes hydrolysis followed by neutralization. Uncured this compound is considered hazardous waste and must not be disposed of directly into landfill or via the sewer system.
Quantitative Data for Disposal
For safe and effective neutralization, the following quantitative parameters should be observed.
| Parameter | Value/Range | Notes |
| Reaction Type | Hydrolysis followed by Neutralization | Acid anhydrides react with water to form carboxylic acids, which are then neutralized. |
| Recommended Hydrolysis Agent | Water (H₂O) | The reaction can be exothermic; therefore, a slow and controlled addition is critical. |
| Recommended Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution | A safe and effective base for neutralizing the resulting acidic solution. |
| Final pH of Waste Solution | 6.0 - 8.0 | This pH range is generally acceptable for laboratory aqueous waste disposal. Always confirm with your institution's specific guidelines. |
| Exothermicity | High | Both hydrolysis and neutralization are exothermic. Procedures must be designed to manage heat generation effectively. |
Experimental Protocols for Safe Disposal
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound in a laboratory setting.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Have an appropriate spill kit and neutralizing agent readily available.
Procedure:
-
Preparation:
-
Prepare a large beaker with a magnetic stir bar.
-
For small quantities of this compound (e.g., < 10g), place the beaker in an ice bath to control the reaction temperature.
-
Slowly add a large excess of water to the beaker.
-
-
Hydrolysis:
-
With vigorous stirring, add the this compound waste to the water in small portions.
-
Be aware that the reaction may be slow initially but can accelerate. The hydrolysis of an anhydride will produce the corresponding carboxylic acid.
-
Allow the mixture to stir until the this compound is fully dissolved and the reaction has subsided.
-
-
Neutralization:
-
While continuing to stir, slowly add a saturated solution of sodium bicarbonate or sodium carbonate to the acidic solution.
-
Carbon dioxide gas will be evolved, so add the neutralizing agent carefully to avoid excessive foaming and splashing.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Continue adding the neutralizing agent until the pH of the waste solution is within the acceptable range of 6.0 to 8.0.
-
-
Final Disposal:
-
Once the solution is neutralized and no more gas is evolving, it can be disposed of down the drain with a copious amount of water, in accordance with your institution's and local regulations for aqueous waste.
-
Disposal of this compound in Epoxy Formulations
In its most common application, this compound is used as a curing agent for epoxy resins. The disposal procedure for these two-part systems depends on whether the components are mixed.
-
Uncured Resin and Hardener: Separate, uncured epoxy resin and the this compound hardener are considered hazardous waste. They should not be mixed for the sole purpose of disposal in large quantities due to the exothermic nature of the reaction. Dispose of them in their original containers through a licensed hazardous waste disposal service.
-
Cured Epoxy: When the epoxy resin and this compound hardener are mixed according to the correct ratio and have fully solidified (cured), the resulting material is generally considered non-hazardous solid waste.[1] This inert solid can typically be disposed of in regular municipal waste. Ensure the material is fully cured before disposal; this can take 24-48 hours at room temperature.
Logical Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Protocols for YH-306
Disclaimer: The following information is based on the Safety Data Sheet (SDS) for LORD 306-1, as a specific SDS for YH-306 was not publicly available. Researchers, scientists, and drug development professionals should always consult the specific SDS for the exact compound they are handling.
This guide provides essential, immediate safety and logistical information for handling a substance with a hazard profile similar to LORD 306-1. It includes operational and disposal plans with procedural, step-by-step guidance.
Hazard Classification
The substance is classified under the Globally Harmonized System (GHS) with the following hazards.[1] This information is critical for understanding the potential risks and selecting appropriate personal protective equipment.
| GHS Classification | Category | Hazard Statement |
| Flammable liquids | 4 | Combustible liquid |
| Skin corrosion/irritation | 2 | Causes skin irritation |
| Serious eye damage/eye irritation | 2A | Causes serious eye irritation |
| Skin sensitization | 1 | May cause an allergic skin reaction |
| Germ cell mutagenicity | 2 | Suspected of causing genetic defects |
| Carcinogenicity | 2 | Suspected of causing cancer |
| Reproductive toxicity | 2 | Suspected of damaging fertility or the unborn child |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation |
| Specific target organ toxicity (repeated exposure) | 2 | May cause damage to organs (Blood, brain, Hematopoietic System, Kidney, Liver) through prolonged or repeated skin contact |
| Specific target organ toxicity (repeated exposure) | 1 | Causes damage to organs (Respiratory system, Lungs) through prolonged or repeated exposure |
| Hazardous to the aquatic environment - acute hazard | 1 | Very toxic to aquatic life |
| Hazardous to the aquatic environment - chronic hazard | 2 | Toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure.[1][2] The following table summarizes the required equipment.
| Body Part | Personal Protective Equipment | Specifications |
| Hands | Protective gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Body | Protective clothing | Lab coat, apron, or coveralls to prevent skin contact |
| Eyes/Face | Eye and face protection | Safety glasses with side shields, goggles, or a face shield |
| Respiratory | Respiratory protection | Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator. |
Experimental Protocols: Handling and Disposal
Adherence to strict protocols is essential for safe handling and disposal of this substance.
Handling Procedures:
-
Preparation: Read and understand the Safety Data Sheet (SDS) thoroughly before handling the substance.[1] Ensure all necessary PPE is available and in good condition.
-
Ventilation: Always handle the substance in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of vapors.[1][3]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the handling area.[1][4] Wash hands thoroughly after handling the substance.[1]
-
Avoiding Contact: Prevent direct contact with skin and eyes.[1][3] In case of accidental contact, follow the first-aid measures outlined in the SDS.
-
Storage: Keep the container tightly closed and upright in a cool, well-ventilated area to prevent leakage.[1]
Disposal Plan:
-
Spill Management: In case of a spill, use inert absorbent material to contain it.[1] Scoop the spilled material and absorbent into an appropriate, labeled container for disposal.[1]
-
Waste Collection: Dispose of all contaminated materials, including empty containers, as hazardous waste.[2] Do not reuse empty containers.[1]
-
Regulatory Compliance: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[4]
Workflow for Safe Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
